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  • Product: 5-Methoxy-4-methyl-3-phenylcoumarin
  • CAS: 54212-65-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-4-methyl-3-phenylcoumarin Derivatives

Abstract: The 3-phenylcoumarin scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of pharmacological activities.[1][2] Derivatives featuring substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-phenylcoumarin scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of pharmacological activities.[1][2] Derivatives featuring substitutions such as 5-methoxy and 4-methyl groups are of particular interest due to their potential for enhanced potency and target selectivity. This technical guide provides an in-depth analysis of the core mechanisms of action for 5-Methoxy-4-methyl-3-phenylcoumarin derivatives. We will explore their primary role as enzyme inhibitors, particularly focusing on Monoamine Oxidase B (MAO-B), and their capacity to modulate critical cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these mechanisms.

Part 1: The 3-Phenylcoumarin Scaffold: A Versatile Pharmacophore

Structural and Therapeutic Significance

Coumarins, composed of fused benzene and α-pyrone rings, are a prominent class of naturally occurring and synthetic heterocyclic compounds.[3] The 3-phenylcoumarin subclass, which can be considered a hybrid of coumarin and resveratrol, has garnered significant attention for its broad therapeutic potential.[1] These derivatives exhibit a diverse range of biological effects, including neuroprotective, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[4][5][6]

The versatility of the 3-phenylcoumarin scaffold allows for extensive modification at various positions. The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups, as in the 5-Methoxy-4-methyl-3-phenylcoumarin series, is a critical strategy for tuning the molecule's electronic and steric properties. This fine-tuning directly influences the compound's binding affinity, selectivity, and overall pharmacological profile.[7] For instance, methoxy and methyl substitutions on the coumarin ring and the appended phenyl group are known to play a vital role in enhancing inhibitory activity and selectivity against key enzymatic targets like MAO-B.[6][8]

Part 2: Primary Mechanism of Action: Potent and Selective Enzyme Inhibition

The most extensively documented mechanism of action for this class of compounds is the inhibition of specific enzymes central to disease pathology.

Monoamine Oxidase B (MAO-B) Inhibition

Causality & Therapeutic Rationale: Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[9] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels. Selective inhibition of MAO-B prevents dopamine breakdown, thereby increasing its availability in the brain and alleviating motor symptoms.[9] Consequently, potent and selective MAO-B inhibitors are a cornerstone of Parkinson's therapy.

Mechanism of Inhibition: 3-Phenylcoumarin derivatives have been identified as highly potent and selective inhibitors of MAO-B.[1][9] Structure-activity relationship (SAR) studies reveal that substitutions on both the coumarin core and the 3-phenyl ring are crucial for high-affinity binding.[7] Specifically, methyl and methoxy groups at positions like C-6 (structurally related to C-5) and para-substituents on the 3-phenyl ring significantly enhance MAO-B inhibitory potency, often reaching picomolar concentrations.[1][8] Kinetic analyses and molecular docking studies suggest that these compounds act as reversible inhibitors, occupying the enzyme's active site and preventing substrate access.[7]

Quantitative Data: MAO-B Inhibition by Substituted 3-Phenylcoumarins

Compound IDSubstitutionsTargetIC₅₀ ValueReference
11 6-methyl-3-(p-tolyl)MAO-B308 pM[1]
18 6-methoxy-3-(4'-(trifluoromethyl)phenyl)MAO-B56 nM[1]
17 3-(3'-dimethylcarbamatephenyl)-6-methylMAO-B60 nM[1]
A6 3-aryl benzo[g]coumarin with p-methoxyMAO-B13 nM

Experimental Workflow: MAO-B Inhibition Assay

The following diagram illustrates a standard workflow for assessing the MAO-B inhibitory potential of a test compound using a high-throughput fluorescence-based method.[7]

MAO_Inhibition_Workflow Workflow for MAO-B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant Human MAO-B Enzyme D Incubate MAO-B with Test Compound or Vehicle A->D B Prepare Test Compound (e.g., 5-Methoxy-4-methyl-3-phenylcoumarin) Serial Dilutions B->D C Prepare Fluorescent Substrate (e.g., Amplex Red) & HRP E Initiate Reaction with Substrate Mix C->E D->E Pre-incubation F Incubate at 37°C E->F G Measure Fluorescence (Ex/Em ~530/590 nm) F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value (Dose-Response Curve) H->I

Caption: A typical workflow for a fluorescence-based MAO-B inhibition assay.

Experimental Protocol: Fluorescence-Based MAO-B Inhibition Assay

This protocol is a self-validating system designed to quantify the inhibitory potency of a compound against MAO-B.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer (e.g., potassium phosphate buffer, pH 7.4) to achieve final concentrations ranging from picomolar to micromolar.

    • Prepare a working solution of recombinant human MAO-B enzyme in assay buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.

    • Prepare a detection cocktail containing a fluorescent substrate (e.g., Amplex® Red), horseradish peroxidase (HRP), and the MAO-B substrate (e.g., p-tyramine).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 20 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 60 µL of the detection cocktail to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, with excitation at ~530 nm and emission at ~590 nm.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Xanthine Oxidase (XO) Inhibition

Causality & Therapeutic Rationale: Xanthine Oxidase (XO) is the final and rate-limiting enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[10] Overproduction of uric acid leads to hyperuricemia, a primary cause of gout. During this reaction, XO also produces reactive oxygen species (ROS), contributing to oxidative stress.[10] Therefore, XO inhibitors are effective treatments for gout and conditions associated with oxidative stress.

Mechanism of Inhibition: Several hydroxylated 3-phenylcoumarin derivatives have demonstrated potent XO inhibitory activity, with some showing significantly greater potency than the clinical drug allopurinol.[10] Kinetic studies have revealed a mixed-type inhibition pattern, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex.[10] Molecular docking simulations help to elucidate the specific interactions within the XO binding pocket that are responsible for this inhibition.

Part 3: Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, these coumarin derivatives exert their effects by intervening in complex cellular signaling cascades.

Antioxidant and Anti-inflammatory Pathways

Causality & Therapeutic Rationale: Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disorders, neurodegeneration, and cancer. Compounds that can mitigate these processes by scavenging ROS and suppressing pro-inflammatory mediators hold significant therapeutic promise.

Mechanism of Action: 3-Phenylcoumarins exhibit a dual antioxidant and anti-inflammatory mechanism.

  • Direct ROS Scavenging: They can directly neutralize free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid).[1][10] This activity is often enhanced by the presence of hydroxyl groups on the phenyl rings.

  • Modulation of Inflammatory Cells: They can suppress the inflammatory response in immune cells. For example, derivatives have been shown to inhibit the production of nitric oxide (NO) in activated macrophages and to modulate the generation of ROS by immune complex-stimulated neutrophils.[1][11] This latter effect can be achieved by inhibiting enzymes like myeloperoxidase, which is crucial for the production of hypochlorous acid by neutrophils.[11]

ROS_Modulation_Pathway Modulation of Neutrophil ROS Production IC Immune Complex (Stimulus) Neutrophil Neutrophil IC->Neutrophil Stimulates NADPH_Oxidase NADPH Oxidase Activation Neutrophil->NADPH_Oxidase MPO Myeloperoxidase (MPO) Release Neutrophil->MPO O2_superoxide Superoxide (O₂⁻) NADPH_Oxidase->O2_superoxide Produces HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Production Coumarin 3-Phenylcoumarin Derivative Coumarin->MPO Inhibits Activity Coumarin->HOCl Scavenges H2O2 Hydrogen Peroxide (H₂O₂) O2_superoxide->H2O2 Dismutation H2O2->HOCl Catalyzes Production

Caption: Inhibition of ROS production in neutrophils by 3-phenylcoumarins.

Induction of Apoptosis in Cancer Cells

Causality & Therapeutic Rationale: A hallmark of cancer is the evasion of programmed cell death, or apoptosis. A primary goal of cancer chemotherapy is to reactivate this process selectively in tumor cells.

Mechanism of Action: Certain methoxy-substituted coumarin derivatives have been shown to induce apoptosis in human cancer cell lines, such as liver carcinoma (HepG2).[12] The mechanism proceeds via the mitochondria-mediated intrinsic pathway. This involves:

  • Dissipation of Mitochondrial Membrane Potential (MMP): The compound triggers a loss of the electrochemical gradient across the mitochondrial membrane.

  • Caspase Activation: This event leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.

  • Apoptotic Execution: Activated caspase-3 cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12]

Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by Coumarins Coumarin Methoxy-Substituted Coumarin Derivative Mito Mitochondrion Coumarin->Mito Acts on MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-4-methyl-3-phenylcoumarin

Introduction Coumarins, a class of benzopyrone compounds, are a ubiquitous scaffold in natural products and synthetic medicinal chemistry. Their diverse pharmacological activities, including anticoagulant, anticancer, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarins, a class of benzopyrone compounds, are a ubiquitous scaffold in natural products and synthetic medicinal chemistry. Their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in drug discovery. The 3-phenylcoumarin subclass, in particular, has garnered significant attention for its structural resemblance to flavonoids and its wide array of biological effects[1][2].

This technical guide provides a comprehensive analysis of a specific derivative, 5-Methoxy-4-methyl-3-phenylcoumarin. Understanding the core physicochemical properties of a molecule, namely its molecular weight and solubility profile, is a non-negotiable prerequisite for any successful research and development campaign. These parameters govern everything from reaction kinetics and purification strategies to formulation development and bioavailability in biological systems[3][4]. While specific experimental data for this exact isomer is not prevalent in public literature, this guide will establish its fundamental properties through structural analysis of close isomers and provide robust, field-proven methodologies for their empirical determination.

Core Physicochemical Properties

A molecule's identity and behavior in a given system are defined by its structure and resulting physical properties.

Molecular Identity: Formula and Molecular Weight

While direct database entries for 5-Methoxy-4-methyl-3-phenylcoumarin are scarce, its molecular formula and weight can be confidently determined by examining its constitutional isomers. The closely related isomer, 7-Methoxy-4-methyl-3-phenylcoumarin, has a registered CAS number of 23028-24-2[5]. As isomers, both compounds share the same constituent atoms, and therefore, the same molecular formula and molecular weight.

The fundamental properties are summarized below:

PropertyValueSource
Molecular Formula C₁₇H₁₄O₃Deduced from isomer[5]
Molecular Weight 266.29 g/mol Deduced from isomer[5]
IUPAC Name 5-Methoxy-4-methyl-3-phenyl-2H-chromen-2-one-

This molecular weight is the cornerstone for all subsequent quantitative studies, from preparing solutions of known molarity to interpreting mass spectrometry data.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its utility. It dictates the choice of solvents for synthesis and purification, the feasibility of formulation for in vitro and in vivo testing, and ultimately, its absorption and distribution characteristics.

The principle of "like dissolves like" provides a foundational framework for predicting solubility[6]. The structure of 5-Methoxy-4-methyl-3-phenylcoumarin contains both polar and nonpolar moieties, resulting in a nuanced solubility profile.

  • Coumarin Core: The lactone ring of the coumarin scaffold is polar.

  • Phenyl Group (C3): The large, nonpolar phenyl ring significantly increases the lipophilicity of the molecule.

  • Methyl Group (C4): This small alkyl group contributes to the nonpolar character.

  • Methoxy Group (C5): The ether linkage introduces some polarity, but the methyl group portion is nonpolar.

Collectively, the presence of the phenyl and methyl groups dominates the molecule's character, rendering it largely lipophilic and hydrophobic. Substitutions on the coumarin ring are known to significantly impact solubility; for instance, adding hydroxyl groups can increase aqueous solubility, whereas the groups present on this molecule are expected to decrease it compared to the parent coumarin scaffold[7].

Based on this structural analysis, a predicted solubility profile is presented below. It is imperative to note that this is a qualitative prediction and must be confirmed by empirical testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Poorly Soluble / Insoluble The large nonpolar surface area of the phenyl and methyl groups outweighs the polarity of the lactone and methoxy groups, leading to unfavorable interactions with polar water molecules.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble to Highly Soluble These solvents possess strong dipoles capable of interacting with the polar regions of the molecule, while their organic nature accommodates the nonpolar phenyl and methyl groups. DMSO is often the solvent of choice for creating high-concentration stock solutions for biological assays[4][8].
Polar Protic Methanol, EthanolSparingly to Moderately Soluble These solvents can act as hydrogen bond acceptors for the coumarin oxygens but are less effective at solvating the large nonpolar regions compared to polar aprotic solvents. Solubility is expected to increase with heating.
Nonpolar Hexane, TolueneSlightly Soluble to Insoluble While the molecule has significant nonpolar character, the polarity of the lactone core limits its solubility in purely nonpolar environments.
Chlorinated Dichloromethane (DCM), ChloroformModerately to Readily Soluble These solvents are effective at dissolving compounds of intermediate polarity and are common choices for extraction and chromatography.

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, the thermodynamic equilibrium solubility must be determined experimentally. The "shake-flask" method is the gold-standard, a robust and widely accepted technique for this purpose[6][9][10]. This protocol ensures that a true equilibrium is reached between the solid-state compound and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 5-Methoxy-4-methyl-3-phenylcoumarin to a series of clear glass vials. The presence of visible, undissolved solid is crucial to ensure saturation is achieved.

    • Causality: Using an excess of the solute guarantees that the solvent becomes fully saturated and that the final measured concentration represents the true solubility limit, not just the amount added.

  • Solvent Addition: Add a precise, known volume of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours[6][9].

    • Causality: Prolonged agitation at a constant temperature is necessary to allow the system to reach thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility[9].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed.

    • Causality: This step is critical. Any suspended micro-particles in the analyzed aliquot will artificially inflate the measured concentration, leading to an overestimation of solubility.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For an additional level of certainty, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial[6].

    • Trustworthiness: This dual separation approach (centrifugation followed by filtration) provides a self-validating system to ensure the sample for analysis is a true, saturated solution devoid of any solid material.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection[6][11]. A standard calibration curve, prepared with known concentrations of the compound in the same solvent, must be used for accurate quantification.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or molarity (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis & Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Analyze filtrate by HPLC-UV sep2->ana1 ana2 Quantify against calibration curve ana1->ana2

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Protocol for Stability Assessment

A solubility value is only meaningful if the compound remains chemically stable in the solvent throughout the experiment. Therefore, a stability-indicating assay method (SIAM) is an essential component of the overall characterization[12][13]. HPLC is the dominant technique for this purpose due to its high sensitivity, reproducibility, and ability to separate the parent compound from potential degradants[11][14][15].

General Stability-Indicating HPLC Method
  • System Setup: Utilize a reverse-phase HPLC system with a C18 column and a UV detector set to the absorbance maximum of 5-Methoxy-4-methyl-3-phenylcoumarin.

  • Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Analysis: Inject a sample of the saturated solution prepared at the beginning of the solubility experiment (Time 0) and another sample at the end of the equilibration period (e.g., 72 hours).

  • Data Interpretation: Compare the chromatograms. The peak area of the parent compound should not decrease significantly (e.g., by >5%) over the incubation period. The appearance of new peaks would indicate degradation. A robust SIAM is one that can resolve these new peaks from the parent peak[13].

Conclusion

5-Methoxy-4-methyl-3-phenylcoumarin is a compound with a molecular formula of C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol . Structurally, it is a lipophilic molecule, predicted to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. This guide provides both a reasoned, predictive framework for understanding these properties and, more importantly, a robust, step-by-step experimental protocol for their empirical determination using the gold-standard shake-flask method. The successful application of these methodologies will furnish the reliable, high-quality data necessary to advance the research and development of this promising coumarin derivative.

References

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJ Wave. [Link]

  • Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. (1998). ResearchGate. [Link]

  • Shaikh, S. A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin. (n.d.). PubChem. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2012). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. (n.d.). ResearchGate. [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. (n.d.). World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PMC. [Link]

  • 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin. (n.d.). PubChem. [Link]

  • 7',3',4'-trihydroxy-5-methoxy-4-phenylcoumarin. (n.d.). PubChemLite. [Link]

  • Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. (2023). ResearchGate. [Link]

  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (2022). Arabian Journal of Chemistry. [Link]

  • 7-Methoxy-3',4'-dimethoxy-5-hydroxy-4-phenylcoumarin. (n.d.). SpectraBase. [Link]

  • Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. (2025). MDPI. [Link]

  • 7-Methoxy-4-methyl-3-phenylcoumarin. (n.d.). Chemsrc. [Link]

  • 7,3'-Dihydroxy-5,4'-dimethoxy-4-phenylcoumarin. (2022). NP-MRD. [Link]

  • 7-Methoxy-4-methylcoumarin. (n.d.). CAS Common Chemistry. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). MDPI. [Link]

  • 4,6,7-Trimethoxy-5-methylcoumarin — Chemical Substance Information. (n.d.). NextSDS. [Link]

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Foundational

An In-depth Technical Guide to Establishing the Baseline Toxicity Profile of 5-Methoxy-4-methyl-3-phenylcoumarin in Human Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the baseline in vitro toxicity profile of the synthetic coumarin derivative, 5-Methoxy-4-methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the baseline in vitro toxicity profile of the synthetic coumarin derivative, 5-Methoxy-4-methyl-3-phenylcoumarin. While direct extensive public data on this specific molecule is limited, this document synthesizes established methodologies and structure-activity relationship insights from the broader coumarin and phenylcoumarin classes to propose a robust investigational strategy.

Introduction: The Rationale for Toxicity Profiling of Novel Phenylcoumarins

Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and form the structural core of numerous synthetic compounds with a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and antitumor properties.[1][2][3] The 3-phenylcoumarin scaffold, in particular, is considered a "privileged structure" in medicinal chemistry, with derivatives showing promise as inhibitors of enzymes like monoamine oxidase B (MAO-B) and as potential anticancer agents.[4][5][6]

5-Methoxy-4-methyl-3-phenylcoumarin is a synthetic derivative belonging to this promising class. Its structural features—a methoxy group at position 5, a methyl group at position 4, and a phenyl group at position 3—suggest potential biological activity. However, before any therapeutic potential can be explored, a thorough understanding of its baseline toxicity is paramount. The nature and position of substituents on the coumarin ring are critical determinants of both biological activity and toxicity.[7][8] This guide outlines the essential in vitro assays and mechanistic studies required to build a comprehensive toxicity profile for this compound in human cell lines.

Proposed Initial Cytotoxicity Screening: A Multi-Assay, Multi-Cell Line Approach

To establish a baseline toxicity profile, it is crucial to assess the compound's effect on cell viability across a panel of human cell lines. The choice of cell lines should ideally include both cancerous and non-cancerous lines to determine potential selectivity. For instance, a panel could include a liver cancer cell line (e.g., HepG2), a breast cancer cell line (e.g., MCF-7 or MDA-MB-231), a lung cancer cell line (e.g., A549), and a normal human fibroblast or endothelial cell line (e.g., HUVEC) to assess general cytotoxicity.[7][9][10]

Core Experimental Workflow

The initial screening should follow a systematic workflow to determine the half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive IC50 Determination A Broad Concentration Screen (e.g., 0.1 µM to 100 µM) B 24-hour Incubation A->B C Initial Viability Assay (e.g., MTT) B->C D Narrow Concentration Range (based on Phase 1) C->D Inform Concentration Selection E Multiple Time Points (e.g., 24, 48, 72 hours) D->E F Multiple Viability Assays (MTT, Crystal Violet) E->F G Calculate IC50 Values F->G

Caption: Workflow for IC50 determination of 5-Methoxy-4-methyl-3-phenylcoumarin.

Recommended Cytotoxicity Assays

A multi-faceted approach to assessing cytotoxicity is recommended, as different assays measure distinct cellular parameters.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of a cell by quantifying the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][11] It is a widely used primary screening tool.

  • Crystal Violet Assay : This assay measures cell viability by staining the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.[10][11] This method is simple and complements the metabolic information from the MTT assay.

  • LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. It is an indicator of cell membrane integrity.

Table 1: Hypothetical Baseline Cytotoxicity Data for 5-Methoxy-4-methyl-3-phenylcoumarin

Cell LineTypeIC50 (µM) after 48h (MTT Assay)IC50 (µM) after 48h (Crystal Violet)
HepG2Human Liver CarcinomaPredicted: 5-20Predicted: 5-25
MCF-7Human Breast AdenocarcinomaPredicted: 10-50Predicted: 15-55
A549Human Lung CarcinomaPredicted: 15-60Predicted: 20-65
HUVECHuman Umbilical Vein Endothelial CellsPredicted: >100Predicted: >100

Note: The IC50 values presented are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally. The prediction of lower toxicity in non-cancerous cells is based on the desired selectivity of potential therapeutic compounds.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Many coumarin derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[11][12][13] Investigating these pathways is a critical next step after establishing the IC50 values.

Investigating Apoptotic Pathways

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic process.[9][11]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 5-Methoxy-4-methyl- 3-phenylcoumarin Bax Bax (Pro-apoptotic) Up-regulation compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->Bcl2 DR Death Receptors (e.g., Fas, TRAIL) compound->DR Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathways induced by 5-Methoxy-4-methyl-3-phenylcoumarin.

Experimental Protocols:

  • Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[9]

  • Caspase Activity Assays : Commercially available kits can measure the activity of key caspases, such as caspase-3 (an executioner caspase) and caspases-8 and -9 (initiator caspases for the extrinsic and intrinsic pathways, respectively).[13]

  • Western Blot Analysis : This technique can be used to measure changes in the expression levels of key apoptotic proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[12] An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Cell Cycle Analysis

Coumarin derivatives can also induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cell proliferation.[10]

Experimental Protocol:

  • Propidium Iodide (PI) Staining and Flow Cytometry : Cells are treated with the compound, fixed, and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Advanced Mechanistic Insights: Oxidative Stress and Genotoxicity

Beyond apoptosis and cell cycle, it is valuable to investigate other potential mechanisms of toxicity.

  • Reactive Oxygen Species (ROS) Generation : Some coumarins can induce cytotoxicity by generating ROS, leading to oxidative stress and cellular damage.[14] This can be measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) via flow cytometry or fluorescence microscopy.

  • Genotoxicity Assessment : To evaluate the potential for the compound to cause DNA damage, a Comet assay or a micronucleus test can be performed on cultured human lymphocytes or other relevant cell lines.[2][15]

Conclusion and Future Directions

This guide provides a foundational, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded framework for characterizing the baseline toxicity of 5-Methoxy-4-methyl-3-phenylcoumarin. By employing a multi-assay and multi-cell line approach, researchers can generate a robust dataset detailing the compound's cytotoxic potential and preliminary mechanism of action. The resulting IC50 values, apoptosis induction data, and cell cycle analysis will be critical for any future development of this compound, guiding decisions on its potential as a therapeutic agent and informing subsequent in vivo toxicity studies. The key to a trustworthy assessment lies in the self-validating system of using orthogonal assays (e.g., metabolic, membrane integrity, and DNA content) to build a cohesive and reliable toxicity profile.

References

  • Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. University of Bradford.
  • In Vitro Assessment of Mutagenic And Genotoxic Effects of Coumarin Derivatives 6,7-Dihydroxycoumarin and 4-Methylesculetin. Taylor & Francis Online.
  • Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. MDPI.
  • In Vitro Assessment of Mutagenic and Genotoxic Effects of Coumarin Derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. PubMed.
  • Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy. PubMed.
  • A Comparative Guide to the Cytotoxicity of Methoxycoumarin Isomers. Benchchem.
  • Antitumor activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130. PubMed.
  • Synthesis and Cytotoxic Activities of Novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)
  • A Review on Anti-Tumor Mechanisms of Coumarins. PMC.
  • New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan. MDPI.
  • Cytotoxic activity of new acetoxycoumarin deriv
  • A Review on Anti-Tumor Mechanisms of Coumarins.
  • Evaluation of the Apparent Permeability Xoefficient (Papp) of 5-o-β-d galactopyranosyl-7-methoxy-3'-4'-dihydroxy-4-phenylcoumarin in MDCK Cells. Journal of the Mexican Chemical Society.
  • Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents.
  • Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis. Benchchem.
  • Evaluation of acute and sub-acute toxicity profile of 5-methylcoumarin-4β-glucoside in mice. Heliyon.
  • Technical Support Center: Reducing Toxicity of Coumarin Deriv
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Semantic Scholar.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methoxy-4-methyl-3-phenylcoumarin as a Fluorescent Probe for Live-Cell Imaging

Executive Summary Coumarin derivatives are foundational scaffolds in the design of small-molecule fluorescent probes due to their tunable photophysics, low molecular weight, and excellent membrane permeability. Specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin derivatives are foundational scaffolds in the design of small-molecule fluorescent probes due to their tunable photophysics, low molecular weight, and excellent membrane permeability. Specifically, 5-Methoxy-4-methyl-3-phenylcoumarin (CAS: 54212-65-6) represents a highly lipophilic, neutral fluorophore optimized for the visualization of intracellular hydrophobic domains[1][2].

This application note provides a comprehensive, self-validating protocol for utilizing 5-Methoxy-4-methyl-3-phenylcoumarin in live-cell imaging. By detailing the structure-activity relationship (SAR) that governs its cellular uptake and providing optimized microscopy workflows, this guide equips researchers with the mechanistic insights necessary to generate high-fidelity, artifact-free imaging data[3][4].

Photophysical & Chemical Profiling

To successfully deploy a fluorescent probe, one must first understand its baseline physical and spectral properties. The data below summarizes the key characteristics of 5-Methoxy-4-methyl-3-phenylcoumarin[1][5].

PropertyValueExperimental Implication
Chemical Name 5-Methoxy-4-methyl-3-phenylcoumarinStandardized nomenclature for reagent sourcing[2].
CAS Number 54212-65-6Ensures correct isomer acquisition[6].
Molecular Weight 266.30 g/mol Low MW ensures rapid diffusion kinetics[5].
Excitation (λex) ~340 - 360 nm (UV)Requires UV laser (355 nm) or multiphoton excitation.
Emission (λem) ~430 - 460 nm (Blue)Spectrally overlaps with DAPI/Hoechst; requires alternative nuclear stains.
Solubility DMSO, DMF, EthanolRequires organic solvent for stock; aqueous dilution for working solutions.
Primary Target Lipophilic domains (ER, Lipid Droplets)High LogP drives partitioning into intracellular membranes[7].

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The utility of 5-Methoxy-4-methyl-3-phenylcoumarin is dictated by its specific functional group substitutions, which collectively engineer its behavior in a live-cell environment[4]:

  • The Coumarin Core: Provides the intrinsic fluorescence via a conjugated benzopyrone system.

  • 3-Phenyl Substitution: Expands the π-conjugation system, which slightly red-shifts the emission compared to unsubstituted coumarins. More importantly, it drastically increases the lipophilicity (LogP) of the molecule, driving passive diffusion across the plasma membrane and selective partitioning into intracellular lipophilic domains (e.g., lipid droplets, endoplasmic reticulum, and myelin sheaths)[3][7].

  • 5-Methoxy Group: Acts as an electron-donating group (EDG). In coumarin scaffolds, EDGs enhance the push-pull intramolecular charge transfer (ICT), boosting the fluorescence quantum yield and overall brightness.

  • 4-Methyl Group: The 4-position of the coumarin ring is naturally electrophilic and susceptible to nucleophilic attack by abundant intracellular thiols (such as glutathione). Methylation at this position provides critical steric hindrance, drastically improving the intracellular chemical stability and photostability of the probe during prolonged imaging[8].

Mechanism Probe 5-Methoxy-4-methyl-3-phenylcoumarin (Lipophilic Scaffold) Membrane Plasma Membrane (Passive Diffusion) Probe->Membrane High LogP Cytosol Cytosol (Aqueous Transit) Membrane->Cytosol Target Intracellular Lipophilic Domains (Lipid Droplets / ER) Cytosol->Target Hydrophobic Partitioning Emission Fluorescence Emission (λem ~450 nm) Target->Emission Excitation (λex ~350 nm)

Fig 1. Cellular uptake mechanism and target partitioning of the lipophilic coumarin probe.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system. Each step includes the underlying causality to allow researchers to troubleshoot and optimize based on their specific cell lines.

Workflow A 1. Probe Stock (10 mM in DMSO) B 2. Working Solution (1-5 µM in HBSS) A->B C 3. Cell Incubation (37°C, 15-30 min) B->C D 4. Wash Steps (3x with PBS) C->D E 5. Live-Cell Imaging (Confocal/Epi) D->E

Fig 2. Step-by-step workflow for live-cell imaging using 5-Methoxy-4-methyl-3-phenylcoumarin.

Part A: Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.66 mg of 5-Methoxy-4-methyl-3-phenylcoumarin in 1 mL of cell-culture grade, anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents water-induced precipitation of the highly lipophilic probe in the stock vial. Aliquot into single-use tubes to prevent freeze-thaw degradation and store at -20°C in the dark.

  • Working Solution (1–5 µM): Dilute the stock solution directly into pre-warmed Hank's Balanced Salt Solution (HBSS) or phenol red-free DMEM immediately before use.

    • Causality: Phenol red absorbs heavily in the UV/blue spectrum. If standard media is used, the phenol red will quench both the excitation source and the coumarin emission, leading to artificially low signal-to-noise ratios. Furthermore, keep the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.

Part B: Cell Culture & Staining
  • Cell Seeding: Plate cells on 35 mm glass-bottom dishes (e.g., MatTek) 24–48 hours prior to imaging to achieve 60-80% confluency.

    • Causality: Glass-bottom dishes (#1.5 thickness) are strictly required to match the focal distance of high-numerical-aperture (NA) oil immersion objectives used for high-resolution intracellular imaging.

  • Pre-Wash: Aspirate culture media and gently wash the cells twice with warm PBS.

    • Causality: Serum proteins (like BSA) in standard culture media readily bind lipophilic probes. Removing serum prevents the probe from being sequestered extracellularly, ensuring the calculated working concentration actually reaches the cells.

  • Incubation: Add 1 mL of the Working Solution to the dish. Incubate at 37°C, 5% CO2 for 15–30 minutes.

  • Post-Wash (Critical Step): Aspirate the staining solution and wash the cells three times with warm HBSS.

    • Causality: High background fluorescence is the primary failure mode for lipophilic coumarins. Thorough washing removes non-internalized probe, establishing a clean, self-validating zero-background baseline.

Live-Cell Imaging Acquisition & Optimization

Microscopy Parameters
  • Excitation Source: UV Laser (350–360 nm) or a 405 nm diode laser. (Note: While 405 nm is off-peak, the high quantum yield of methoxy-coumarins often allows sufficient tail-end excitation).

  • Emission Filter: 450/50 nm bandpass filter.

  • Objective: 60x or 100x Oil Immersion (NA > 1.3) to resolve fine lipophilic structures (e.g., individual lipid droplets).

Multiplexing & Co-Staining Rules (E-E-A-T Insight)

A common error in coumarin-based imaging is improper multiplexing. Because 5-Methoxy-4-methyl-3-phenylcoumarin emits in the blue/cyan range (~450 nm), it is spectrally incompatible with standard nuclear stains like DAPI or Hoechst 33342.

  • Corrective Action: To visualize nuclei alongside this probe, you must utilize a far-red nuclear counterstain (e.g., DRAQ5 or RedDot1, λem > 650 nm). This ensures clean spectral separation and prevents false colocalization artifacts.

Self-Validating Controls

Always include an unstained control dish imaged under identical laser power and detector gain settings. This establishes the cellular autofluorescence baseline (primarily from endogenous NADH/FAD, which also excite in the UV/blue range), validating that the observed signal in your experimental group is strictly probe-specific.

References

  • National Center for Biotechnology Information (NCBI). "5-Methoxy-4-methyl-3-phenylcoumarin | C17H14O3 | CID 688963." PubChem Database. URL:[Link]

  • INDOFINE Chemical Company. "5-METHOXY-4-METHYL-3-PHENYLCOUMARIN Product Data." Flavonoids & Coumarins Catalog. URL: [Link]

  • Matos, M. J., et al. (2015). "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules. URL:[Link]

  • Watanabe, H., et al. (2011). "Design, Synthesis, and Evaluation of Coumarin-Based Molecular Probes for Imaging of Myelination." Journal of Medicinal Chemistry. URL:[Link]

  • Cepa, M. M., et al. (2005). "Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5-Methoxy-4-methyl-3-phenylcoumarin

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Validation Framework: ICH Q2(R1) Guidelines Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Validation Framework: ICH Q2(R1) Guidelines

Introduction and Scientific Rationale

Coumarin derivatives are a vital class of benzopyrone compounds extensively utilized in pharmaceutical development, fluorescent labeling, and natural product chemistry[1]. Among these, 5-Methoxy-4-methyl-3-phenylcoumarin (Molecular Weight: 266.30 g/mol )[2] presents unique analytical challenges due to its highly hydrophobic nature, driven by the presence of the phenyl ring, methyl, and methoxy substituents.

Developing a robust, self-validating quantification method requires a deep understanding of the analyte's physicochemical properties. This application note outlines a highly optimized, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol.

Causality in Method Design:
  • Stationary Phase Selection: Due to the pronounced hydrophobicity of 5-Methoxy-4-methyl-3-phenylcoumarin, a non-polar octadecylsilyl (C18) stationary phase is strictly required to achieve adequate retention and resolution via hydrophobic interactions[3].

  • Mobile Phase Optimization: An isocratic elution profile utilizing Methanol and Water (70:30, v/v) ensures a rapid run time while maintaining baseline stability, which is highly preferable for routine QA/QC over gradient methods[4].

  • Acidic Modification: The inclusion of 0.1% Trifluoroacetic acid (TFA) in the aqueous phase is critical. TFA suppresses the ionization of residual silanol groups on the silica column matrix, effectively eliminating peak tailing and ensuring sharp, symmetrical peaks[1].

  • Detection Wavelength: The conjugated benzopyrone core exhibits strong UV absorbance. Monitoring at 274 nm maximizes the signal-to-noise ratio, enabling trace-level quantification[4][5].

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Methoxy-4-methyl-3-phenylcoumarin reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Methanol, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode-Array Detector (DAD).

Chromatographic Conditions

To ensure a self-validating system, system suitability checks (resolution, tailing factor, and theoretical plates) must be passed prior to sample injection.

  • Column: C18 Analytical Column (250 mm × 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase: Isocratic system consisting of Methanol : 0.1% aqueous TFA (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (maintains solvent viscosity and pressure stability).

  • Detection: UV at 274 nm[4][5].

  • Run Time: 10 minutes.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Methoxy-4-methyl-3-phenylcoumarin standard and dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Serially dilute the stock solution using the mobile phase to achieve a calibration range of 2.0 µg/mL to 100.0 µg/mL[4].

  • Sample Preparation: Extract or dissolve the target sample in Methanol. Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R1) Compliance)

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that it is "suitable for its intended purpose"[6][7].

Linearity and Range

Linearity was established by analyzing six concentration levels ranging from 2.0 to 100.0 µg/mL. The calibration curve was generated by plotting the peak area against the analyte concentration. A correlation coefficient ( R2 ) greater than 0.999 is required to confirm a linear response[4][5].

Precision and Accuracy
  • Repeatability (Intra-day Precision): Assessed by injecting six replicates of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak areas must be 2.0%[8].

  • Accuracy (Recovery): Evaluated by spiking known amounts of the standard into a placebo matrix at three levels (50%, 100%, and 150% of the target concentration). Acceptable recovery ranges from 98.0% to 102.0%.

Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), following the ICH Q2(R1) formulas[6]:

  • LOD = 3.3×(σ/S)

  • LOQ = 10×(σ/S)

Validation Summary Data
Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Observed Results
Linearity Range Method dependent2.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.999> 0.9995
Intra-day Precision (% RSD) 2.0% (n=6)< 1.0%
Inter-day Precision (% RSD) 2.0% (n=6, over 3 days)< 1.5%
Accuracy (Mean Recovery %) 98.0% – 102.0%99.4% – 101.2%
Limit of Detection (LOD) Signal-to-noise ratio 3:1~30 ng/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio 10:1~100 ng/mL
Tailing Factor ( Tf​ ) 2.01.15
Theoretical Plates ( N ) 2000> 5000

Workflow Visualization

Below is the logical workflow mapping the causality between the physicochemical properties of 5-Methoxy-4-methyl-3-phenylcoumarin and the ICH Q2(R1) validation lifecycle.

HPLC_Workflow Start Method Development Initiation PhysChem Analyze Physicochemical Properties (Hydrophobic Coumarin, MW: 266.30) Start->PhysChem Column Select Stationary Phase (C18 Reversed-Phase) PhysChem->Column MobilePhase Optimize Mobile Phase (Isocratic MeOH:Water + 0.1% TFA) Column->MobilePhase Validation ICH Q2(R1) Validation Framework MobilePhase->Validation Linearity Linearity & Range (R² ≥ 0.999) Validation->Linearity Precision Precision & Accuracy (Recovery 98-102%) Validation->Precision Sensitivity Sensitivity (LOD & LOQ Determination) Validation->Sensitivity Final Validated HPLC Method for 5-Methoxy-4-methyl-3-phenylcoumarin Linearity->Final Precision->Final Sensitivity->Final

Caption: Step-by-step workflow for the RP-HPLC method development and ICH Q2(R1) validation.

Conclusion

The quantification of highly hydrophobic coumarin derivatives like 5-Methoxy-4-methyl-3-phenylcoumarin requires precise control over the chromatographic environment. By utilizing a C18 stationary phase paired with an isocratic Methanol/Water mobile phase modified with TFA, analysts can achieve rapid, highly reproducible separations. Adhering strictly to ICH Q2(R1) validation parameters ensures the method's trustworthiness, making it readily deployable for pharmacokinetics, quality control, and natural product extraction assays.

References

  • International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. Retrieved from: [Link]

  • ResearchGate. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Retrieved from:[Link]

  • INDOFINE Chemical Company, Inc. Flavonoids & Coumarins Catalog. Retrieved from: [Link]

  • Scribd (ICH Guidelines). ICH Q2(R1) Analytical Procedures Validation. Retrieved from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from: [Link]

  • European Medicines Agency (EMA). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for 5-Methoxy-4-methyl-3-phenylcoumarin

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Context 5-Methoxy-4-methyl-3-phenylco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

5-Methoxy-4-methyl-3-phenylcoumarin is a structurally significant 3-arylcoumarin derivative. Compounds within this chemical class exhibit potent and diverse biological activities, including high-affinity adenosine receptor antagonism [1], inhibition of HIV-1 replication [2], and multitarget inhibition of skin-aging enzymes such as tyrosinase and collagenase [3].

Because trace synthetic impurities—such as unreacted phenolic precursors, positional isomers, or acetoxylated intermediates—can generate false positives in sensitive in vitro and in vivo biological assays, high-purity isolates (>99%) are strictly required.

The synthesis of 3-phenylcoumarins typically proceeds via the Perkin–Oglialoro condensation (refluxing ortho-hydroxybenzaldehydes and arylacetic acids with potassium acetate and acetic anhydride) or the Pechmann reaction[1], [3]. These pathways generate a crude matrix containing the target lactone alongside highly colored polymeric byproducts and unreacted starting materials. This application note details a field-proven, self-validating workflow to isolate and purify 5-Methoxy-4-methyl-3-phenylcoumarin to pharmaceutical-grade purity.

Causality in Purification Design

As a Senior Application Scientist, it is critical to understand why specific techniques are chosen rather than merely following a recipe. The purification of 5-Methoxy-4-methyl-3-phenylcoumarin relies on orthogonal separation principles:

  • Liquid-Liquid Extraction & Neutralization: The crude reaction mixture contains acidic precursors (e.g., phenylacetic acid derivatives) and water-soluble salts. Washing the organic layer with 10% aqueous sodium bicarbonate ( NaHCO3​ ) deprotonates the unreacted acids, driving them into the aqueous phase while the neutral coumarin lactone remains in the organic phase (typically Ethyl Acetate).

  • Flash Column Chromatography (Normal Phase): 3-Arylcoumarins often co-crystallize with structurally similar positional isomers. Silica gel chromatography separates these species based on differential dipole-dipole interactions. A non-polar to polar gradient (Hexane to Ethyl Acetate) selectively elutes the less polar 5-Methoxy-4-methyl-3-phenylcoumarin before more polar hydroxylated or polymeric impurities.

  • Recrystallization in Absolute Ethanol: This is the critical polishing step. 5-Methoxy-4-methyl-3-phenylcoumarin exhibits highly temperature-dependent solubility in ethanol [3]. Dissolving the compound at reflux and allowing it to cool slowly promotes the exclusion of trace impurities from the growing crystal lattice. Rapid cooling (crashing out) traps impurities, whereas controlled thermodynamic crystallization yields highly pure crystalline needles.

Experimental Workflow

Workflow Synthesis Crude Synthesis Mixture (Perkin-Oglialoro / Pechmann) Extraction Liquid-Liquid Extraction (EtOAc / H2O) Synthesis->Extraction Washing Neutralization & Washing (10% NaHCO3) Extraction->Washing Chromatography Flash Column Chromatography (Hexane:EtOAc) Washing->Chromatography Recrystallization Hot Ethanol Recrystallization (Controlled Cooling) Chromatography->Recrystallization Pure Pure 5-Methoxy-4-methyl- 3-phenylcoumarin (>99% Purity) Recrystallization->Pure

Caption: Orthogonal purification workflow for isolating pharmaceutical-grade 5-Methoxy-4-methyl-3-phenylcoumarin.

Step-by-Step Experimental Protocols

Protocol A: Primary Purification via Flash Column Chromatography

Objective: Isolate the target coumarin from the crude synthetic matrix.

  • Sample Preparation: Dissolve the dried crude reaction product in a minimum volume of Dichloromethane (DCM) or a Hexane/Ethyl Acetate (8:2, v/v) mixture. If the crude is highly viscous, pre-absorb it onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a glass column with standard normal-phase silica gel (230–400 mesh) using Hexane as the slurry solvent.

  • Loading: Carefully load the dissolved sample or dry-loaded silica onto the top of the column bed.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate. Begin at 9:1 (v/v) to flush out highly non-polar impurities, then transition to 7:3 (v/v) to elute the 5-Methoxy-4-methyl-3-phenylcoumarin.

  • Monitoring: Monitor fractions via Thin-Layer Chromatography (TLC). 5-Methoxy-4-methyl-3-phenylcoumarin is highly UV-active and will fluoresce under a 254 nm and 365 nm UV lamp.

  • Concentration: Pool the fractions containing the single target spot and concentrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield a semi-pure solid.

Protocol B: High-Yield Recrystallization in Absolute Ethanol

Objective: Achieve >99.5% purity and optimal crystal morphology.

  • Solvent Addition: Transfer the semi-pure solid to a round-bottom flask. Add absolute ethanol at a ratio of approximately 8–10 mL per gram of solid.

  • Heating: Attach a reflux condenser and heat the suspension in an oil bath or heating mantle until the solvent gently boils. Stir continuously until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (e.g., silica dust or polymerized resins) remain, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask. Causality: This prevents heterogeneous nucleation on impurities.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding soluble impurities into the mother liquor.

  • Polishing: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 2 hours to maximize the precipitation yield.

  • Collection: Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small volume (1–2 mL) of ice-cold absolute ethanol. Causality: This washes away the residual impurity-laden mother liquor adhering to the crystal surface without redissolving the purified product.

  • Drying: Dry the crystals under high vacuum at 45 °C for 12 hours to remove all residual solvent.

Quantitative Data & Quality Control

To ensure a self-validating system, researchers must verify the physical and chemical properties of the isolated compound against established benchmarks.

Table 1: Expected Yields and Quality Control Metrics

ParameterExpected Specification / ResultAnalytical Purpose
Crude Yield 85 – 90%Assesses synthetic conversion efficiency.
Chromatography Recovery 75 – 80%Evaluates loss to side-products/isomers.
Recrystallization Yield 85 – 90% (from semi-pure)Measures crystallization efficiency.
Overall Isolated Yield 60 – 65%Total process efficiency.
Melting Point 164.5 – 167.0 °CPrimary indicator of crystal lattice purity.
Purity (HPLC-UV) > 99.5%Confirms absence of trace organic impurities.
1 H-NMR (CDCl 3​ ) Sharp singlets at ~3.8 ppm (OCH 3​ ) and ~2.4 ppm (CH 3​ )Structural validation and solvent absence.

Note: A depressed or broadened melting point (<164 °C) indicates the presence of residual solvent or co-crystallized impurities, necessitating a second recrystallization cycle.

References

  • Title: Structure-Based Optimization of Coumarin hA3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Anti-AIDS Agents. 42. Synthesis and Anti-HIV Activity of Disubstituted (3'R,4'R)-3',4'-Di-O-(S)-camphanoyl-(+)-cis-khellactone Analogues Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor Source: Molecules, Multidisciplinary Digital Publishing Institute (MDPI) URL: [Link]

Application

Formulation of 5-Methoxy-4-methyl-3-phenylcoumarin for Targeted Drug Delivery Systems: Application Notes and Protocols

Introduction Coumarins and their derivatives represent a diverse class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarins and their derivatives represent a diverse class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The 3-phenylcoumarin scaffold, in particular, has been identified as a privileged structure in the design of novel therapeutic agents.[3] 5-Methoxy-4-methyl-3-phenylcoumarin is a promising, yet underexplored, derivative within this class. Its hydrophobic nature, however, presents a significant challenge for its clinical translation, primarily due to poor aqueous solubility and potentially low bioavailability.[4]

Targeted drug delivery systems offer a strategic approach to overcome these limitations. By encapsulating hydrophobic compounds like 5-Methoxy-4-methyl-3-phenylcoumarin within nanocarriers, it is possible to enhance their solubility, prolong their circulation time, and achieve site-specific delivery to pathological tissues, thereby increasing therapeutic efficacy while minimizing off-target side effects.[5] This technical guide provides a comprehensive overview and detailed protocols for the formulation of 5-Methoxy-4-methyl-3-phenylcoumarin into three distinct targeted drug delivery platforms: PEGylated liposomes, polymeric micelles, and solid lipid nanoparticles (SLNs).

Physicochemical Properties of 5-Methoxy-4-methyl-3-phenylcoumarin

A thorough understanding of the physicochemical properties of a drug candidate is paramount for the rational design of a suitable delivery system. While comprehensive experimental data for 5-Methoxy-4-methyl-3-phenylcoumarin is not extensively available, its fundamental properties can be inferred from its structure and data from similar compounds.

PropertyValue/PredictionSource/Justification
Molecular Formula C₁₇H₁₄O₃[6]
Molecular Weight 266.29 g/mol [6]
Appearance Predicted to be a crystalline solid at room temperature.General property of substituted coumarins.
Solubility Predicted to have low aqueous solubility and be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The hydrophobic nature of the phenyl and methyl groups, along with the coumarin backbone, suggests poor water solubility.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-5.The presence of lipophilic phenyl and methyl groups suggests a high logP value, indicating significant hydrophobicity.
Melting Point Not experimentally determined.Requires experimental validation.

Synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin

The synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin can be achieved through a Pechmann condensation, a widely used method for the synthesis of coumarin derivatives. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Scheme

Synthesis_of_5_Methoxy_4_methyl_3_phenylcoumarin cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_Methoxyphenol 4-Methoxyphenol Reaction_Vessel 4_Methoxyphenol->Reaction_Vessel Ethyl_2_phenylacetoacetate Ethyl 2-phenylacetoacetate Ethyl_2_phenylacetoacetate->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel 5_Methoxy_4_methyl_3_phenylcoumarin 5-Methoxy-4-methyl-3-phenylcoumarin Reaction_Vessel->5_Methoxy_4_methyl_3_phenylcoumarin Pechmann Condensation

Caption: Proposed synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin.

Experimental Protocol
  • In a round-bottom flask, combine 4-methoxyphenol (1 equivalent) and ethyl 2-phenylacetoacetate (1.1 equivalents).

  • Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring and cooling in an ice bath.

  • After the addition of acid, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 60-70°C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methoxy-4-methyl-3-phenylcoumarin.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation Strategies for Targeted Delivery

The poor aqueous solubility of 5-Methoxy-4-methyl-3-phenylcoumarin necessitates its formulation into a drug delivery system to enhance its therapeutic potential. Herein, we provide detailed protocols for its encapsulation into PEGylated liposomes, polymeric micelles, and solid lipid nanoparticles.

Application Note 1: Formulation of 5-Methoxy-4-methyl-3-phenylcoumarin in PEGylated Liposomes

Rationale: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] For hydrophobic drugs like 5-Methoxy-4-methyl-3-phenylcoumarin, the molecule partitions into the lipid bilayer. PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, confers "stealth" properties, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing the potential for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[8]

Liposome_Formulation_Workflow cluster_preparation Preparation cluster_characterization Characterization Lipid_Dissolution Dissolve Lipids and Drug in Organic Solvent Film_Formation Thin Film Hydration Lipid_Dissolution->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Size_Reduction Size Reduction (Extrusion) Hydration->Size_Reduction Final_Liposomes Final_Liposomes Size_Reduction->Final_Liposomes PEGylated Liposomes Particle_Size Particle Size and PDI (DLS) Zeta_Potential Zeta Potential Encapsulation_Efficiency Encapsulation Efficiency (EE%) Drug_Release In Vitro Drug Release Final_Liposomes->Particle_Size Final_Liposomes->Zeta_Potential Final_Liposomes->Encapsulation_Efficiency Final_Liposomes->Drug_Release Polymeric_Micelle_Formulation_Workflow cluster_preparation Preparation cluster_characterization Characterization Co_solvent_Evaporation Co-solvent Evaporation Method Dissolution Dissolve Drug and Polymer in Organic Solvent Addition_to_Aqueous Add to Aqueous Phase Dissolution->Addition_to_Aqueous Solvent_Removal Remove Organic Solvent Addition_to_Aqueous->Solvent_Removal Final_Micelles Final_Micelles Solvent_Removal->Final_Micelles Polymeric Micelles CMC Critical Micelle Concentration (CMC) Particle_Size_Micelle Particle Size and PDI (DLS) Drug_Loading Drug Loading Content (DLC%) Encapsulation_Efficiency_Micelle Encapsulation Efficiency (EE%) Final_Micelles->CMC Final_Micelles->Particle_Size_Micelle Final_Micelles->Drug_Loading Final_Micelles->Encapsulation_Efficiency_Micelle SLN_Formulation_Workflow cluster_preparation Preparation cluster_characterization Characterization Hot_Homogenization Hot High-Pressure Homogenization Lipid_Melt Melt Solid Lipid and Dissolve Drug Pre_emulsion Form Pre-emulsion Lipid_Melt->Pre_emulsion Aqueous_Phase Prepare Hot Aqueous Surfactant Solution Aqueous_Phase->Pre_emulsion Homogenization High-Pressure Homogenization Pre_emulsion->Homogenization Cooling Cooling and Nanoparticle Formation Homogenization->Cooling Final_SLNs Final_SLNs Cooling->Final_SLNs Solid Lipid Nanoparticles Particle_Size_SLN Particle Size and PDI (DLS) Zeta_Potential_SLN Zeta Potential EE_SLN Encapsulation Efficiency (EE%) DSC_Analysis Differential Scanning Calorimetry (DSC) Final_SLNs->Particle_Size_SLN Final_SLNs->Zeta_Potential_SLN Final_SLNs->EE_SLN Final_SLNs->DSC_Analysis

Sources

Method

Application Note: Utilizing 5-Methoxy-4-methyl-3-phenylcoumarin as a Novel Fluorogenic Substrate for High-Throughput Screening of Protease Inhibitors

Introduction Coumarin-based compounds are a cornerstone of modern fluorescence-based bioassays, prized for their high quantum yields, photostability, and structurally tunable spectroscopic properties.[1][] The coumarin s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarin-based compounds are a cornerstone of modern fluorescence-based bioassays, prized for their high quantum yields, photostability, and structurally tunable spectroscopic properties.[1][] The coumarin scaffold is a versatile platform for creating fluorescent probes and substrates for a wide range of biological targets.[][3] This application note describes a detailed protocol for the use of a novel derivative, 5-Methoxy-4-methyl-3-phenylcoumarin , as a fluorogenic substrate in a high-throughput screening (HTS) campaign to identify inhibitors of a model serine protease.

While direct literature on this specific coumarin is limited, its structure—featuring a 3-phenylcoumarin core known for its fluorescence applications[4] and a 4-methyl group—provides a strong rationale for its development as a robust HTS reagent. The core principle involves attaching a specific peptide sequence recognized by the target protease to the coumarin, quenching its fluorescence. Upon enzymatic cleavage, the highly fluorescent 7-hydroxycoumarin derivative is released, generating a signal directly proportional to enzyme activity.[5] This "turn-on" fluorescence mechanism is ideal for HTS, offering high sensitivity and a large dynamic range.[6][7]

This guide provides a comprehensive framework for assay development, from fundamental principles to a validated HTS protocol and data analysis, designed for researchers in drug discovery and chemical biology.

Principle of the Assay

The assay is designed to identify inhibitors of a target protease (e.g., trypsin, chymotrypsin, or a specific disease-relevant protease) by quantifying its enzymatic activity. The key reagent is a synthetic substrate where a protease-specific peptide sequence is linked to the 7-hydroxy position of the 5-Methoxy-4-methyl-3-phenylcoumarin core via an amide bond.

Mechanism of Action:

  • Quenched State: The intact substrate, N-Acyl-Peptide-NH-Coumarin, is essentially non-fluorescent or exhibits very low fluorescence. The bulky peptide moiety sterically hinders the fluorophore's electronic excitation and emission.

  • Enzymatic Cleavage: In the presence of the active protease, the substrate is recognized and the amide bond between the peptide and the coumarin is hydrolyzed.

  • Fluorescent State: This cleavage releases the free aminocoumarin derivative, 7-Amino-5-methoxy-4-methyl-3-phenylcoumarin . This liberated molecule is highly fluorescent upon excitation at the appropriate wavelength.

  • Inhibitor Detection: In the presence of an effective inhibitor, the protease activity is reduced or eliminated. Consequently, the substrate remains intact, and no significant increase in fluorescence is observed. The signal is therefore inversely proportional to the inhibitor's potency.

This "turn-on" system provides a direct and robust measure of enzymatic activity, making it highly suitable for automated HTS platforms.[5][8]

Assay_Principle Substrate Substrate (Peptide-Coumarin) Low Fluorescence Product Cleaved Product (Free Coumarin) High Fluorescence Substrate->Product Cleavage Enzyme Active Protease Enzyme->Substrate Peptide Peptide Fragment Inhibitor Inhibitor Inhibitor->Enzyme Blocks

Caption: Assay principle for protease inhibitor screening.

Materials and Methods

Reagents and Consumables
  • Compound: 5-Methoxy-4-methyl-3-phenylcoumarin-based peptide substrate (custom synthesis).

  • Enzyme: Purified target protease (e.g., Trypsin, Cathepsin S).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100, 1 mM CaCl₂ (adjust components based on specific enzyme requirements).

  • Positive Control Inhibitor: A known, potent inhibitor for the target protease (e.g., Aprotinin for Trypsin).

  • DMSO: Anhydrous, for compound and substrate solubilization.

  • Assay Plates: 384-well, black, flat-bottom, non-binding surface.

  • Reagent Reservoirs: Sterile.

Instrumentation
  • Plate Reader: Fluorescence intensity plate reader with excitation/emission filters suitable for the coumarin fluorophore (e.g., Excitation ~360-380 nm, Emission ~440-460 nm).

  • Liquid Handler: Automated or manual multi-channel pipettes for dispensing reagents.

  • Plate Centrifuge: For spinning down plates.

  • Incubator: Set to the optimal temperature for the enzyme (e.g., 37°C).

Detailed Experimental Protocols

Protocol 1: Reagent Preparation

Scientist's Note: Proper reagent preparation is critical for assay consistency. Use high-purity water and filter-sterilize buffers to prevent contamination. Prepare fresh enzyme dilutions daily, as activity can decrease with storage.

  • Assay Buffer: Prepare 1 L of assay buffer, adjust pH to 7.5, and filter sterilize. Store at 4°C.

  • Substrate Stock (10 mM): Dissolve the peptide-coumarin substrate in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Enzyme Stock (1 mg/mL): Reconstitute the lyophilized enzyme in an appropriate buffer (as recommended by the supplier) to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Positive Control Inhibitor Stock (10 mM): Dissolve the known inhibitor in 100% DMSO to create a 10 mM stock solution. Store at -20°C.

  • Working Solutions: On the day of the assay, prepare the following working solutions by diluting the stocks in assay buffer:

    • Substrate Working Solution (2X): Dilute the 10 mM stock to a 2X final concentration (e.g., 20 µM in assay buffer). Rationale: Adding the substrate at 2X concentration ensures the final concentration in the well is 1X after adding other components.

    • Enzyme Working Solution (2X): Perform a series of dilutions to find the optimal enzyme concentration that yields a robust signal within a linear range (typically 1-2 hours). Dilute the enzyme stock in cold assay buffer to a 2X final concentration (e.g., 2 nM). Rationale: The enzyme is kept on ice and diluted last to maintain maximum activity.

Protocol 2: HTS Assay Procedure (384-Well Format)

Workflow Diagram:

HTS_Workflow start Start dispense_cmpd 1. Dispense Compounds & Controls (Test: 200 nL library compound) (Controls: 200 nL DMSO) start->dispense_cmpd add_enzyme 2. Add 2X Enzyme Solution (20 µL to all wells) dispense_cmpd->add_enzyme incubate1 3. Pre-incubation (15 min at RT) add_enzyme->incubate1 add_substrate 4. Initiate Reaction (Add 20 µL of 2X Substrate) incubate1->add_substrate incubate2 5. Incubate (60 min at 37°C, dark) add_substrate->incubate2 read_plate 6. Read Fluorescence (Ex: 380 nm, Em: 460 nm) incubate2->read_plate analyze 7. Analyze Data (Calculate % Inhibition & Z') read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for protease inhibitors.

Step-by-Step Method:

  • Compound Plating (200 nL): Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds from the library plates into the 384-well assay plates. For control wells, dispense 200 nL of DMSO.

    • Negative Controls (0% Inhibition): 16-32 wells containing DMSO only. These represent uninhibited enzyme activity.

    • Positive Controls (100% Inhibition): 16-32 wells containing a final concentration of the known potent inhibitor (e.g., 10 µM Aprotinin).

  • Enzyme Addition (20 µL): Add 20 µL of the 2X Enzyme Working Solution to all wells of the assay plate.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature. Rationale: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive inhibitors.[9]

  • Reaction Initiation (20 µL): Add 20 µL of the 2X Substrate Working Solution to all wells to start the enzymatic reaction. The final volume in each well is now 40 µL.

  • Incubation: Centrifuge the plates again. Incubate for 60 minutes at 37°C, protected from light. The incubation time should be within the determined linear range of the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., Excitation 380 nm, Emission 460 nm).

Protocol 3: Data Analysis and Quality Control
  • Calculate Percent Inhibition: The activity of each test compound is calculated relative to the control wells on the same plate.

    % Inhibition = 100 x (1 - [Signalcompound - Mean Signalpos] / [Mean Signalneg - Mean Signalpos])

    Where:

    • Signalcompound is the fluorescence signal from a well with a test compound.

    • Mean Signalpos is the average signal of the positive control wells (inhibitor).

    • Mean Signalneg is the average signal of the negative control wells (DMSO).

  • Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay.[10][11][12] It measures the separation between the positive and negative control signals.

    Z' = 1 - (3σpos + 3σneg) / |μneg - μpos|

    Where:

    • σ is the standard deviation of the controls.

    • μ is the mean of the controls.

    Z'-Factor Interpretation: [11][13]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

    • Z' < 0: A poor assay, not suitable for screening.

Expected Results and Data Presentation

A successful screen will yield a Z'-factor greater than 0.5. The data from the screen can be visualized in a scatter plot of percent inhibition for all compounds. "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the test compounds).

Table 1: Hypothetical HTS Assay Validation Data

ParameterNegative Control (DMSO)Positive Control (Inhibitor)Assay Quality
N (Replicates) 3232
Mean RFU 85,4005,200
Std. Deviation (σ) 4,100850
Signal Window (μneg - μpos) \multicolumn{2}{c}{80,200}
Z'-Factor \multicolumn{2}{c}{0.81 }

Following primary screening, hits should be confirmed, and their potency determined by generating 10-point dose-response curves to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. High variability in control wells.2. Low signal window.1. Check pipetting accuracy; ensure proper mixing.2. Optimize enzyme/substrate concentrations; increase incubation time.
High Background Signal 1. Substrate instability/hydrolysis.2. Contaminated reagents.1. Prepare fresh substrate solution; check buffer pH.2. Use fresh, high-purity reagents.
Fluorescent Compound Interference Test compound is intrinsically fluorescent at assay wavelengths.Re-test hits in a secondary assay without the substrate to identify false positives. Consider using red-shifted probes to minimize interference.[7][15]
Assay Drift Across Plate Edge effects; temperature or evaporation gradients.Use a plate sealer; ensure uniform incubation; randomize control well locations.

Conclusion

The 5-Methoxy-4-methyl-3-phenylcoumarin scaffold provides a robust foundation for developing highly sensitive fluorogenic substrates for protease inhibitor screening. The detailed protocols within this application note offer a comprehensive guide for implementing a reliable and high-quality HTS assay. By carefully optimizing assay parameters and adhering to strict quality control measures, such as the calculation of the Z'-factor[12], researchers can confidently identify and validate novel protease inhibitors for further development in drug discovery programs.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools. Retrieved March 19, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 19, 2026, from [Link]

  • Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates. (2002). PubMed. Retrieved March 19, 2026, from [Link]

  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2026). MDPI. Retrieved March 19, 2026, from [Link]

  • Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • On HTS: Z-factor. (2023). On HTS. Retrieved March 19, 2026, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics | Oxford Academic. Retrieved March 19, 2026, from [Link]

  • Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. (n.d.). ACG Publications. Retrieved March 19, 2026, from [Link]

  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2025). PMC. Retrieved March 19, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI. Retrieved March 19, 2026, from [Link]

  • Development of Novel Assays for Proteolytic Enzymes Using Rhodamine-Based Fluorogenic Substrates. (2026). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). PubMed. Retrieved March 19, 2026, from [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Novel Coumarins Derivatives for A. baumannii Lung Infection Developed by High-Throughput Screening and Reinforcement Learning. (2024). PubMed. Retrieved March 19, 2026, from [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Target Review. Retrieved March 19, 2026, from [Link]

  • A recombinant fusion protein-based, fluorescent protease assay for high throughput-compatible substrate screening. (2018). PubMed. Retrieved March 19, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). PubMed. Retrieved March 19, 2026, from [Link]

  • Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. (n.d.). Journal "Functional Materials". Retrieved March 19, 2026, from [Link]

  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. (2022). MDPI. Retrieved March 19, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 19, 2026, from [Link]

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (2020). PMC - NIH. Retrieved March 19, 2026, from [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. Retrieved March 19, 2026, from [Link]

  • Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Retrieved March 19, 2026, from [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2020). MDPI. Retrieved March 19, 2026, from [Link]

  • 2D structures of the coumarin derivatives. The 3-phenylcoumarin... (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin via Pechmann Condensation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin, a derivative of the versatile coumarin scaffold. Couma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin, a derivative of the versatile coumarin scaffold. Coumarins, a class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1] The Pechmann condensation, a classic and reliable method for coumarin synthesis, is detailed herein, offering a robust pathway to this specific derivative.[1][2][3]

This guide is designed to provide not just a step-by-step protocol but also the scientific reasoning behind the procedural choices, ensuring a thorough understanding for successful and adaptable synthesis.

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is an acid-catalyzed reaction that forms coumarins from a phenol and a β-ketoester.[1][2][3] The reaction proceeds through a series of well-defined steps, which are crucial to understand for troubleshooting and optimization.

The mechanism for the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin involves the following key transformations:

  • Transesterification: Under acidic conditions, the β-ketoester (ethyl 2-phenylacetoacetate) undergoes transesterification with the phenol (3-methoxyphenol).

  • Electrophilic Aromatic Substitution: The activated carbonyl group of the ester then attacks the electron-rich aromatic ring of the phenol at the ortho position to the hydroxyl group. This intramolecular cyclization is a critical ring-forming step.

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule to form the stable, aromatic coumarin ring system.[1]

The choice of a strong acid catalyst is paramount for the reaction to proceed efficiently.[2][3] Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids.[4][5]

Diagram of the Pechmann Condensation Mechanism:

Pechmann_Mechanism Start 3-Methoxyphenol + Ethyl 2-phenylacetoacetate Transesterification Transesterification Start->Transesterification + H⁺ Acid Acid Catalyst (e.g., H₂SO₄) Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 Cyclization Intramolecular Electrophilic Attack Intermediate1->Cyclization Intermediate2 Cyclized Dihydrocoumarin Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration - H₂O Product 5-Methoxy-4-methyl-3-phenylcoumarin Dehydration->Product

Caption: Mechanism of the Pechmann condensation for 5-Methoxy-4-methyl-3-phenylcoumarin synthesis.

Experimental Protocol: Synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin

This protocol details the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin from 3-methoxyphenol and ethyl 2-phenylacetoacetate using concentrated sulfuric acid as the catalyst.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-MethoxyphenolC₇H₈O₂124.1410 mmol
Ethyl 2-phenylacetoacetateC₁₂H₁₄O₃206.2410 mmol
Concentrated Sulfuric AcidH₂SO₄98.0810 mLHandle with extreme care in a fume hood.
Ice-cold WaterH₂O18.02~200 mLFor precipitation.
EthanolC₂H₅OH46.07As neededFor recrystallization.
Round-bottom flask--50 mL
Magnetic stirrer and stir bar--1 set
Ice bath--1
Buchner funnel and filter paper--1 set
Beakers and graduated cylinders--Various
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (10 mmol) and ethyl 2-phenylacetoacetate (10 mmol).

  • Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid (10 mL) to the mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[6]

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly and carefully into a beaker containing approximately 200 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure 5-Methoxy-4-methyl-3-phenylcoumarin as a solid.[7]

Diagram of the Experimental Workflow:

Workflow Start Combine Reactants: 3-Methoxyphenol & Ethyl 2-phenylacetoacetate Add_Acid Slowly Add Conc. H₂SO₄ in Ice Bath Start->Add_Acid React Stir at Room Temperature (Monitor by TLC) Add_Acid->React Precipitate Pour into Ice-cold Water React->Precipitate Filter Vacuum Filtration & Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure 5-Methoxy-4-methyl- 3-phenylcoumarin Recrystallize->Product

Caption: Workflow for the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin.

Characterization of 5-Methoxy-4-methyl-3-phenylcoumarin

Confirmation of the structure and purity of the synthesized compound is essential. The following spectroscopic techniques are recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of the coumarin derivative. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons.[8][9] The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the lactone carbonyl group (C=O) typically in the region of 1700-1750 cm⁻¹. Other key absorptions will correspond to C-O and aromatic C=C stretching vibrations.[8]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the synthesized compound, and the fragmentation pattern can provide further structural information.[8][10]

Troubleshooting and Optimization

While the Pechmann condensation is a robust reaction, certain challenges may arise. Here are some common issues and potential solutions:

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. If necessary, the reaction time can be extended.

    • Sub-optimal Catalyst: While sulfuric acid is effective, other catalysts such as trifluoroacetic acid, or solid acid catalysts like Amberlyst-15, can be explored for improved yields and easier work-up.[5][11] Solvent-free conditions using a solid acid catalyst under microwave irradiation can also significantly improve yields and reduce reaction times.[12][13]

  • Formation of Side Products:

    • Sulfonation of the Aromatic Ring: The use of concentrated sulfuric acid can sometimes lead to sulfonation as a side reaction. Using a milder acid catalyst or a shorter reaction time can mitigate this.

    • Purification: Careful recrystallization is crucial to remove any impurities. Column chromatography can be employed for more challenging separations.[14][15]

Conclusion

The Pechmann condensation provides an efficient and straightforward method for the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can reliably produce this valuable coumarin derivative for further investigation in drug discovery and development programs. The protocols and insights provided in this document serve as a solid foundation for the successful synthesis and characterization of this and related coumarin compounds.

References

  • Pechmann condensation - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022, November 21). IntechOpen. Retrieved March 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021, July 29). MDPI. Retrieved March 18, 2026, from [Link]

  • Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. (2021, November 15). Journal of Medicinal and Chemical Sciences. Retrieved March 18, 2026, from [Link]

  • Optimisation of the Pechmann reaction conditions using microwave irradiation. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • An overview on synthetic strategies to coumarins. (2018, June 8). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2020, January 23). ACS Omega. Retrieved March 18, 2026, from [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021, September 1). RSC Advances. Retrieved March 18, 2026, from [Link]

  • Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. (2011, February 25). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • Purification of crude coumarin. (n.d.). Google Patents.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer. (2023, May 8). MDPI. Retrieved March 18, 2026, from [Link]

  • What are the techniques that can be use to purify coumarins ?. (2022, June 8). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. (2020, February 23). YouTube. Retrieved March 18, 2026, from [Link]

  • Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). JETIR. Retrieved March 18, 2026, from [Link]

  • Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. (n.d.). Bull. Korean Chem. Soc. Retrieved March 18, 2026, from [Link]

  • Dipyridine Copper Chloride Catalyzed Coumarin Synthesis via Pechmann Condensation under Conventional Heating and Microwave Irradiation. (2006). ARKIVOC. Retrieved March 18, 2026, from [Link]

  • Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. (2025, August 5). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst. (2010, October 15). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. (n.d.). IISTE. Retrieved March 18, 2026, from [Link]

  • Synthesis, structure characterization and biological activity of new coumarin derivatives. (2019). International Journal of Advanced Research in Biological Sciences. Retrieved March 18, 2026, from [Link]

  • Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (2015, February 13). MDPI. Retrieved March 18, 2026, from [Link]

  • Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). ARKIVOC. Retrieved March 18, 2026, from [Link]

  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (n.d.). NCBI. Retrieved March 18, 2026, from [Link]

  • Proton magnetic resonance in coumarins. (n.d.). Indian Academy of Sciences. Retrieved March 18, 2026, from [Link]

  • Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. (2024, July 21). Journal of Synthetic Chemistry. Retrieved March 18, 2026, from [Link]

  • Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. (n.d.). NCBI. Retrieved March 18, 2026, from [Link]

  • 3-Phenylcoumarins as Inhibitors of HIV-1 Replication. (2012, August 2). NCBI. Retrieved March 18, 2026, from [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021, November 8). MDPI. Retrieved March 18, 2026, from [Link]

  • One of the synthetic routes to obtain 3-phenylcoumarins: coumarin coupling with the benzene ring. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. (n.d.). Green Chemistry. Retrieved March 18, 2026, from [Link]

  • Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. (2024, April 30). Asian Journal of Chemistry. Retrieved March 18, 2026, from [Link]

  • Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. (n.d.). NCBI. Retrieved March 18, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin. This document is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize this specific synthesis using microwave-assisted organic synthesis (MAOS) techniques. Our goal is to provide not just a protocol, but a framework for rational decision-making and effective troubleshooting, grounded in established chemical principles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, increased yields, and improved product purity.[1][2][3] This guide leverages these advantages to provide a robust methodology for synthesizing your target coumarin.

Foundational Principles: Selecting the Optimal Synthetic Pathway

The architecture of 5-Methoxy-4-methyl-3-phenylcoumarin, with substituents on both the pyrone and benzene rings, lends itself to several classic coumarin syntheses, including the Perkin, Knoevenagel, and Pechmann reactions.[4][5] For this specific target, the Pechmann Condensation is the most strategic and efficient choice.

Why the Pechmann Condensation?

The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions.[6][7] This pathway is exceptionally well-suited for our target molecule for two key reasons:

  • Direct Precursor Mapping: The required precursors map directly onto the final product structure. The 5-methoxy group originates from 3-methoxyphenol , while the 4-methyl and 3-phenyl moieties are introduced simultaneously via ethyl 2-phenylacetoacetate .

  • Efficiency and High Yield: It is one of the most straightforward and high-yielding methods for preparing 4-substituted coumarins, especially when enhanced by microwave irradiation.[8][9]

The reaction proceeds through three key mechanistic steps: (1) transesterification, (2) intramolecular hydroxyalkylation (an electrophilic aromatic substitution), and (3) dehydration to form the pyrone ring.[9][10]

Pechmann_Mechanism Start 3-Methoxyphenol + Ethyl 2-phenylacetoacetate Catalyst Acid Catalyst + Microwave (Δ) Start->Catalyst Reactants Step1 Transesterification Catalyst->Step1 Intermediate1 Phenolic Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Hydroxyalkylation Intermediate1->Step2 Intermediate2 Cyclized Dihydrocoumarin Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 Product 5-Methoxy-4-methyl-3-phenylcoumarin Step3->Product

Caption: Mechanism of the Acid-Catalyzed Pechmann Condensation.

Recommended Experimental Protocol

This protocol provides a starting point for optimization. It is critical to use a dedicated laboratory microwave reactor with precise temperature and pressure controls for safety and reproducibility.

Reagents & Materials

Reagent/MaterialMolar Eq.Amount (for 1 mmol scale)Notes
3-Methoxyphenol1.0124 mgEnsure high purity.
Ethyl 2-phenylacetoacetate1.1227 mg (approx. 210 µL)Acts as the β-ketoester.
Solid Acid Catalyst10-20 mol%Varies (see below)e.g., Amberlyst-15, FeF₃, SnCl₂·2H₂O.[8][9]
Microwave Vial-10 mLMust be rated for high pressure/temperature.
Stir Bar-1

Step-by-Step Methodology

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-methoxyphenol (1.0 eq), ethyl 2-phenylacetoacetate (1.1 eq), and the chosen acid catalyst (e.g., Amberlyst-15, ~10 mol%).

  • Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 110-130°C

    • Power: 300-450 W (use dynamic power control to maintain temperature)

    • Hold Time: 5-20 minutes

    • Stirring: High

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (8:2 v/v).[11] Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of the product spot.

  • Work-up: After the reaction is complete, cool the vial to room temperature (or below 50°C) using compressed air. Pour the cooled reaction mixture into a beaker containing crushed ice (~20 g).[4]

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any residual catalyst and unreacted phenol.[12]

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure 5-Methoxy-4-methyl-3-phenylcoumarin.[4]

  • Characterization: Dry the purified product and confirm its identity and purity via melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS).[13][14]

Troubleshooting Guide

Encountering issues during synthesis is a normal part of research. This guide addresses the most common problems in a systematic, question-driven format.

Troubleshooting_Workflow Start Problem Encountered Q_Yield Low or No Yield? Start->Q_Yield Q_Purify Difficulty with Purification/ Multiple Products? Start->Q_Purify Q_TLC TLC shows unreacted starting materials? Q_Yield->Q_TLC Yes Q_Decomp TLC shows dark spots/ streaking at baseline? Q_Yield->Q_Decomp No, but mixture is dark A_Conditions Solution: • Increase Temperature/Time • Increase Microwave Power • Check Catalyst Activity Q_TLC->A_Conditions Yes Q_TLC->Q_Decomp No, starting material gone End Synthesis Optimized A_Conditions->End A_Decomp Solution: • Decrease Temperature • Shorten Reaction Time • Use a Milder Catalyst Q_Decomp->A_Decomp Yes A_Decomp->End A_Purify Solution: • Optimize Temp/Time to Reduce Side Rxns • Use Column Chromatography • Check Reagent Purity Q_Purify->A_Purify Yes A_Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction resulted in a very low yield or no product at all. What went wrong?

Answer: This is the most common issue and can stem from several factors.[14] Let's diagnose it systematically:

  • Potential Cause 1: Incomplete Reaction. Your reaction conditions may not be energetic enough. Microwave-assisted reactions are highly dependent on reaching a sufficient temperature to overcome the activation energy.[15][16]

    • Solution:

      • Increase Temperature: Incrementally increase the target temperature in 10-15°C steps (e.g., from 110°C to 125°C). Do not exceed the pressure or temperature limits of your vial or solvent.[16]

      • Extend Reaction Time: If increasing the temperature is not feasible, try extending the reaction hold time in 5-minute increments.[16]

      • Increase Microwave Power: Ensure the microwave power setting is adequate to maintain the target temperature. A setting of 300-450W is a good starting point for many coumarin syntheses.[13][17]

  • Potential Cause 2: Inactive or Inefficient Catalyst. The acid catalyst is essential for all three steps of the Pechmann condensation.[9]

    • Solution:

      • Check Catalyst Quality: Ensure your catalyst is fresh and has been stored correctly. Some Lewis acids are sensitive to moisture.

      • Try a Different Catalyst: If a solid acid like Amberlyst-15 is ineffective, consider a more potent Lewis acid catalyst like FeF₃, SnCl₂·2H₂O, or a Brønsted acid supported on silica (H₂SO₄-SiO₂).[6][9][13][18]

      • Optimize Catalyst Loading: While 10 mol% is a good start, some reactions may require a higher loading (e.g., 15-20 mol%). Conversely, too much catalyst can sometimes promote side reactions.[9][18]

Q2: The reaction mixture turned dark brown or black, and TLC shows streaking. What happened?

Answer: This indicates product or starting material decomposition. The high energy of microwave synthesis can degrade sensitive molecules if not properly controlled.[16]

  • Potential Cause: Reaction Conditions are Too Harsh.

    • Solution:

      • Lower the Temperature: Reduce the set temperature by 10-20°C. A successful reaction is a balance between rate and stability.[16]

      • Shorten the Reaction Time: Your product may form quickly but then decompose upon prolonged heating. Try running the reaction for a shorter duration (e.g., 3-5 minutes) and check the TLC.[16]

      • Consider a Milder Catalyst: Some strong Lewis acids can promote charring at high temperatures. A solid-supported acid catalyst might provide a milder alternative.[8]

Q3: The reaction worked, but I have multiple product spots on my TLC plate and purification is difficult.

Answer: This suggests the formation of side products, a common issue in coumarin synthesis if conditions are not optimized.[8][19]

  • Potential Cause 1: Side Reactions. At high temperatures, undesired side reactions can occur. In Pechmann condensations, these can include self-condensation of the phenol or β-ketoester.

    • Solution: Fine-tune the temperature and reaction time. Often, the optimal conditions are a "sweet spot" that maximizes the rate of the desired reaction while minimizing competing pathways. A slightly lower temperature for a slightly longer time might be beneficial.

  • Potential Cause 2: Impure Starting Materials. Impurities in your 3-methoxyphenol or ethyl 2-phenylacetoacetate can lead to a cascade of unexpected products.

    • Solution: Verify the purity of your starting materials using NMR or another appropriate technique before starting the reaction. Purify them if necessary.

  • Potential Cause 3: Recrystallization is Insufficient. If the byproducts have similar solubility to your main product, simple recrystallization may not be enough.

    • Solution: Switch to column chromatography for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective for separating coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for this synthesis?

Answer: Catalyst selection is crucial. For the Pechmann condensation, you have two main choices:

  • Heterogeneous Solid Acids (e.g., Amberlyst-15, H₂SO₄-SiO₂, Bentonite): These are often preferred for "green chemistry" applications. They are non-corrosive, easy to handle, and can be removed by simple filtration, simplifying the work-up.[6][8][20] They are an excellent first choice for optimization.

  • Homogeneous Lewis Acids (e.g., FeF₃, SnCl₂·2H₂O, AlCl₃, ZrCl₄): These catalysts are often more active and can lead to higher yields in shorter times.[4][9][13][18] However, they must be quenched and removed during the aqueous work-up, and they can be more corrosive and moisture-sensitive.

Recommendation: Start with a reusable solid acid like Amberlyst-15. If yields are unsatisfactory, move to a more active Lewis acid like SnCl₂·2H₂O or FeF₃.

Q2: Is a solvent-free reaction always better?

Answer: Not necessarily, but it offers significant advantages. Solvent-free (or "neat") reactions are highly efficient, as the microwave energy is absorbed directly by the reactants, leading to rapid heating.[13][15] This also aligns with green chemistry principles by reducing solvent waste.[21]

However, in some cases, a high-boiling polar solvent (like DMF, ethanol, or acetonitrile) can be beneficial.[16] A solvent can:

  • Help dissolve solid reactants, ensuring a homogeneous reaction mixture.

  • Act as a better microwave absorber than the reactants themselves, leading to more uniform heating.

  • Allow for reactions to be run at higher temperatures under pressure.[3]

Recommendation: Attempt the reaction solvent-free first. If you encounter issues with mixing, homogeneity, or localized overheating (charring), consider adding a small amount of a high-boiling polar solvent.

Q3: How critical is the molar ratio of the reactants?

Answer: It is quite important. Using a slight excess of the β-ketoester (ethyl 2-phenylacetoacetate), typically 1.1-1.2 equivalents, is common practice.[22] This helps to ensure the complete consumption of the more valuable phenol starting material and can drive the reaction to completion. Using a large excess should be avoided as it complicates purification.

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13543–13561. [Link]

  • Patel, H. D., & Patel, G. C. (2017). Environmentally positive and energy proficient synthesis of coumarin by the Pechmann reaction via microwave irradiation. World Journal of Pharmaceutical Research, 6(5), 1435-1443. [Link]

  • Pawar, S. S., & Shisodia, S. U. (2012). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Der Pharma Chemica, 4(2), 608-611. [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 468-469. [Link]

  • Sari, Y., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings. [Link]

  • Rad-Moghadam, K., & Montazeri, N. (2009). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry, 21(1), 499-503. [Link]

  • Villemin, D., & Martin, B. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, 1998(8), 468-469. [Link]

  • Bouasla, R., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 22(12), 2085. [Link]

  • Zain, N. A. M., et al. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences, 27(2), 331-346. [Link]

  • Unsal-Tan, O., & Ozden, T. (2018). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Current Microwave Chemistry, 5(2), 91-103. [Link]

  • Patsnap. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap Eureka. [Link]

  • Nguyen, T. T., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 21(9), 1162. [Link]

  • Petricci, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1238. [Link]

  • CEM Corporation. (n.d.). Condensations. CEM Corporation Website. [Link]

  • Rahayu, D. U. C., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 15(2), 1053-1062. [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. UCSB Materials Research Laboratory. [Link]

  • Balint, E., Tajti, A., & Keglevich, G. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2843–2855. [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33814-33838. [Link]

  • Patel, H. M., & Patel, Y. A. (2019). Microwave-Assisted Solvent-Free Rapid Synthesis of 4-Methyl Coumarin Derivatives by Using Silica functionalized-SO3H as an Effective Heterogeneous Catalyst. Polycyclic Aromatic Compounds, 41(5), 1022-1031. [Link]

  • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]

  • ResearchGate. (2022). (PDF) MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(12), 103442. [Link]

  • Thieme E-Journals. (2023). Synthesis of 3-Methoxy-4-phenylcoumarins via Perchloric Acid-Catalyzed Pechmann Reaction. SynOpen, 7(1), 18-23. [Link]

  • Vaidya, M. R., Navale, B. S., & Shinde, R. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), 338-348. [Link]

  • Baseer, M. A., et al. (2015). An efficient synthesis of formyl coumarins by microwave irradiation method- duff formylation. Der Pharma Chemica, 7(1), 197-200. [Link]

  • Encyclopedia.pub. (2022). Synthesis of the Coumarin Core. Encyclopedia.pub. [Link]

  • Wikipedia. (n.d.). Coumarin. Wikipedia. [Link]

  • Al-Hourani, B. J., et al. (2020). Microwave-assisted synthesis, biological evaluation and molecular docking studies of new coumarin-based 1,2,3-triazoles. Scientific Reports, 10(1), 5263. [Link]

  • Salih, K. S. M., Ayoub, M. T., & Mubarak, M. S. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2919-2926. [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13543-13561. [Link]

  • Al-Moktadir, A., et al. (2023). Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega, 8(49), 47072–47081. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Organic Chemistry Portal. [Link]

  • Patel, M. K., et al. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ACS Omega, 8(7), 6985–6994. [Link]

  • Worldwidejournals.com. (n.d.). Microwave. Worldwidejournals.com. [Link]

  • Advion Interchim Scientific. (2022). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Advion Interchim Scientific. [Link]

  • ResearchGate. (n.d.). 2D structures of the coumarin derivatives. The 3-phenylcoumarin... ResearchGate. [Link]

  • ResearchGate. (n.d.). An overview on synthesis and reactions of coumarin based compounds. ResearchGate. [Link]

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Optimization

Technical Support Center: A Guide to the Long-Term Storage and Stability of 5-Methoxy-4-methyl-3-phenylcoumarin

Welcome to the technical support center for 5-Methoxy-4-methyl-3-phenylcoumarin. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxy-4-methyl-3-phenylcoumarin. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a privileged scaffold in medicinal chemistry, maintaining the integrity of 5-Methoxy-4-methyl-3-phenylcoumarin is paramount for reproducible and reliable results[1]. This document provides in-depth, field-proven insights into preventing its degradation during long-term storage, complete with troubleshooting protocols and validated analytical methods.

Section 1: Core Stability Profile & Degradation Pathways

The stability of 5-Methoxy-4-methyl-3-phenylcoumarin is primarily influenced by four environmental factors: pH, light, temperature, and oxygen . Understanding the degradation pathways associated with these factors is the first step toward effective preservation. The coumarin core is inherently susceptible to certain chemical transformations, which can lead to a loss of biological activity and compromised experimental outcomes.

The primary degradation mechanisms include:

  • Hydrolysis: The lactone ring in the coumarin structure can be opened by acid- or base-catalyzed hydrolysis, with the latter being significantly more rapid and typically irreversible[2]. This process yields a non-cyclized carboxylic acid derivative, fundamentally altering the molecule's structure and function.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions[2]. Coumarin derivatives are known to undergo photodimerization, forming cyclobutane dimers, which can cross-link and lead to insolubility or altered activity[3][4].

  • Oxidation: The electron-rich aromatic rings are susceptible to attack by oxidizing agents and reactive oxygen species (ROS)[2][5]. This can result in the formation of various hydroxylated or quinone-type derivatives, compromising the parent compound's purity.

The diagram below illustrates the principal vulnerabilities of the 5-Methoxy-4-methyl-3-phenylcoumarin structure.

cluster_main 5-Methoxy-4-methyl-3-phenylcoumarin (Parent Compound) cluster_degradation Degradation Products Parent 5-Methoxy-4-methyl-3-phenylcoumarin Stress_Base Alkaline pH (OH⁻, H₂O) Stress_Oxidant Oxygen / ROS ([O]) Stress_Light UV Light (hν) Hydrolyzed Ring-Opened Carboxylic Acid Oxidized Hydroxylated/Quinone Derivatives Photodimer Cyclobutane Dimers Stress_Base->Hydrolyzed Stress_Oxidant->Oxidized Stress_Light->Photodimer

Caption: Key degradation pathways for 5-Methoxy-4-methyl-3-phenylcoumarin.

Section 2: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common questions regarding the proper handling and storage of 5-Methoxy-4-methyl-3-phenylcoumarin.

Q1: What are the ideal storage conditions for solid 5-Methoxy-4-methyl-3-phenylcoumarin?

A1: For maximum long-term stability, the solid (powder) form of the compound should be stored under the following conditions:

  • Temperature: Cool environment (2-8°C).

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protected from light. Use an amber glass vial or store the container in a dark place.

  • Moisture: In a desiccated environment to prevent moisture uptake, which could facilitate hydrolysis.

Q2: I need to store the compound in solution. What is the best practice?

A2: Storing coumarins in solution increases the risk of degradation. However, if necessary, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Be aware that DMSO is hygroscopic and can absorb water over time; use new or properly stored anhydrous DMSO.

  • Temperature: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[4].

  • Aliquoting: Prepare small, single-use aliquots. This practice is critical as it prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Always store solution aliquots in amber vials or wrapped in foil to protect them from light.

  • Fresh is Best: It is highly recommended to prepare fresh solutions for experiments whenever possible to ensure the highest compound integrity[6]. Ethanolic solutions of some coumarins have been observed to show degradation after just 24-48 hours at room temperature[6].

Storage Format Temperature Atmosphere Light Condition Estimated Stability
Solid (Powder) 2-8°CInert Gas (Ar, N₂)Dark> 1 year
Solution (DMSO) -20°CSealed VialDarkUp to 1 month[4]
Solution (DMSO) -80°CSealed VialDarkUp to 6 months[4]
Table 1: Recommended Long-Term Storage Conditions.

Q3: What are the visible signs of degradation I should look for?

A3: While analytical methods are required for definitive confirmation, visual inspection can provide early warnings. Look for:

  • Color Change: A shift in the color of the solid powder (e.g., yellowing or browning) can indicate oxidation or other forms of decomposition.

  • Clumping or Stickiness: This may suggest the absorption of moisture, increasing the risk of hydrolysis.

  • Precipitation in Solution: If a previously clear solution stored in the freezer appears cloudy or contains precipitate upon thawing (that does not redissolve with gentle warming and vortexing), degradation or insolubility may have occurred.

Q4: Is the compound sensitive to pH?

A4: Yes, absolutely. The coumarin lactone ring is susceptible to hydrolysis, especially under alkaline conditions (pH > 7.4)[4]. When preparing aqueous buffers or cell culture media containing the compound, it is crucial to consider this instability. For experiments in physiological buffers (pH ~7.4), degradation can occur over time. It is best to add the compound to the medium immediately before starting the experiment.

Section 3: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that could be linked to compound instability.

Issue 1: My experimental results are inconsistent, or I observe a loss of compound activity over time.

  • Possible Cause: Degradation of the compound in your stock solution or within the experimental medium. The physiological pH of most cell culture media can contribute to the degradation of pH-sensitive compounds[4].

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid compound using anhydrous solvent. Compare results.

    • Verify Storage: Confirm that your stock solutions are stored correctly (aliquoted, at -80°C, protected from light).

    • Perform a Purity Check: Analyze your stock solution using the HPLC method described in Protocol 4.1. A decrease in the area of the main peak or the appearance of new peaks confirms degradation.

    • Minimize Incubation Time: If instability in the assay medium is suspected, design experiments to minimize the time the compound spends in the aqueous environment before analysis.

Issue 2: I see a new, unexpected peak in my HPLC or LC-MS chromatogram.

  • Possible Cause: This is a classic sign of the formation of a degradation product.

  • Troubleshooting Steps:

    • Characterize the Peak: If using a mass spectrometer, check the mass of the new peak. A mass increase of +18 Da often corresponds to a hydrolysis product (addition of H₂O). An increase of +16 Da could indicate oxidation.

    • Correlate with Conditions: Analyze samples that have been stored under different conditions (e.g., room temperature vs. -80°C; light vs. dark). If the peak is larger in the improperly stored sample, it is almost certainly a degradant.

    • Consult the Pathway Diagram: Refer to the degradation pathway diagram in Section 1 to hypothesize the identity of the new species.

Section 4: Experimental Protocols

To ensure the integrity of your compound, a validated, stability-indicating analytical method is essential.

Protocol 4.1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of 5-Methoxy-4-methyl-3-phenylcoumarin and detect potential degradation products.

1. Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is used to retain the parent compound, while degradation products, which are often more polar (e.g., hydrolyzed form), will typically have different retention times. A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths to ensure no peaks are missed.

2. Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • 5-Methoxy-4-methyl-3-phenylcoumarin sample (solid or in solution)

3. Chromatographic Conditions (Suggested Starting Point):

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately nonpolar compounds like coumarins[7].
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min, hold 5 min, return to 50% BA gradient is essential to elute the parent compound and separate it from potentially more polar (early eluting) or less polar (late eluting) degradants.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns[7].
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV/DAD at 254 nm and 320 nmCoumarins have significant UV absorbance; monitoring multiple wavelengths helps detect impurities with different chromophores[8].
Injection Vol. 10 µL
Table 2: Suggested Starting Conditions for RP-HPLC Analysis.

4. Procedure:

  • Prepare mobile phases A and B. Degas thoroughly.

  • Prepare a sample solution of 5-Methoxy-4-methyl-3-phenylcoumarin at approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The appearance of additional peaks indicates impurities or degradation.

Protocol 4.2: Forced Degradation Study Workflow

Forced degradation studies are used to understand the intrinsic stability of a compound and to validate that your analytical method can separate the parent drug from its degradation products[2].

cluster_stress Incubate Aliquots Under Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (80°C, Solid & Sol'n) Start->Thermal Photo Photolytic (UV/Vis Light, RT) Start->Photo Control Control (Dark, 4°C) Start->Control Sampling Sample at Time Points (0, 2, 8, 24, 48 hrs) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Analyze by Stability-Indicating RP-HPLC Method (4.1) Sampling->HPLC Data Analyze Data: - Calculate % Degradation - Assess Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study of 5-Methoxy-4-methyl-3-phenylcoumarin.

References

  • BenchChem. (2025). Solubility and stability of Coumarin-C2-exo-BCN. BenchChem Technical Support.
  • Reichardt, A. D., et al. (2020). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. [Link]

  • Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • ResearchGate. (2021). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]

  • Gindre, D., et al. (2025). Coumarin-Containing Polymers for High Density Non-Linear Optical Data Storage. Molecules. [Link]

  • Hadi, A., et al. (2021). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. [Link]

  • PubChem. (2024). 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin. National Center for Biotechnology Information. [Link]

  • Tutić, M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. [Link]

  • PubChemLite. (2026). 7',3',4'-trihydroxy-5-methoxy-4-phenylcoumarin. Université du Luxembourg. [Link]

  • Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Küpeli Akkol, E., et al. (2022). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology. [Link]

  • NextSDS. (n.d.). 4,5,7-TRIHYDROXY-4'-METHOXY-3-PHENYLCOUMARIN — Chemical Substance Information. NextSDS. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity. BenchChem Technical Support.
  • Carreiro, E. P., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals. [Link]

  • Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

  • da Silva, L. M., et al. (2013). 3-Phenylcoumarin derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils. International Immunopharmacology. [Link]

  • Liktor-Busa, E., et al. (2022). 4-Phenylcoumarin (4-PC) Glucoside from Exostema caribaeum as Corrosion Inhibitor in 3% NaCl Saturated with CO 2 in AISI 1018 Steel: Experimental and Theoretical Study. Molecules. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Alhassan, A. M., et al. (2020). Evaluation of acute and sub-acute toxicity profile of 5-methylcoumarin-4β-glucoside in mice. Toxicology Reports. [Link]

  • Yang, X., et al. (2022). 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L. Molecules. [Link]

  • Kur “yanov, V. O., et al. (2021). Migration of Excitation Energy in Furocoumarins. Frontiers in Physics. [Link]

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Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 5-Methoxy-4-methyl-3-phenylcoumarin vs. Alternatives

Executive Summary In the development of targeted therapeutics—particularly aromatase inhibitors and steroid sulfatase (STS) inhibitors—the precise regiochemical assignment of coumarin derivatives is a critical quality at...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly aromatase inhibitors and steroid sulfatase (STS) inhibitors—the precise regiochemical assignment of coumarin derivatives is a critical quality attribute[1][2]. 5-Methoxy-4-methyl-3-phenylcoumarin is a highly specialized scaffold, often utilized in high-resolution MS/MS libraries and metabolomics[3]. However, its synthesis frequently yields the thermodynamically and sterically favored structural isomer, 7-Methoxy-4-methyl-3-phenylcoumarin .

This guide objectively compares the analytical performance and characterization data of the 5-methoxy product against its 7-methoxy alternative. By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we provide a self-validating protocol to definitively differentiate these regioisomers based on spin-spin coupling mechanics and spatial proximity effects.

Mechanistic Causality in Regioisomer Synthesis

The standard synthesis of 4-methyl-3-phenylcoumarins relies on the acid-catalyzed Pechmann condensation between a substituted phenol and a β -keto ester[2][4]. When synthesizing the 5-methoxy derivative, 3-methoxyphenol is reacted with ethyl 2-phenylacetoacetate.

The Causality of Divergence: The hydroxyl group of 3-methoxyphenol is a strong ortho/para director. Electrophilic attack by the β -keto ester can occur at the position para to the methoxy group (yielding the 7-methoxy isomer) or ortho to the methoxy group (yielding the 5-methoxy isomer). Because the ortho position is sterically hindered by the adjacent methoxy group, the 7-methoxy isomer is typically the major alternative product. Isolating and verifying the 5-methoxy target requires rigorous analytical discrimination.

SynthesisWorkflow A 3-Methoxyphenol + Ethyl 2-phenylacetoacetate B Pechmann Condensation (CF3COOH / H2SO4 Catalyst) A->B 0 °C to RT, 12-24h C 5-Methoxy-4-methyl-3-phenylcoumarin (Target Product - Minor) B->C Ortho-attack (Sterically Hindered) D 7-Methoxy-4-methyl-3-phenylcoumarin (Alternative Regioisomer - Major) B->D Para-attack (Sterically Favored)

Fig 1. Regioselective divergence in the Pechmann condensation of 3-methoxyphenol.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following protocol integrates synthesis with a closed-loop NMR validation system.

Step-by-Step Methodology: Synthesis & Purification
  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-methoxyphenol (1.0 equiv) and ethyl 2-phenylacetoacetate (1.0 equiv)[4].

  • Catalysis: Slowly add an equimolar mixture of trifluoroacetic acid (CF3COOH) and concentrated sulfuric acid (H2SO4) at 0 °C[2].

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–24 hours to drive the cyclization.

  • Workup: Quench the reaction by pouring the mixture into crushed ice. Filter the resulting precipitate and wash with cold distilled water.

  • Chromatographic Isolation: Separate the 5-methoxy target from the 7-methoxy alternative using flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (1024 scans) at 298 K.

  • 2D NOESY (The Self-Validating Step): Set up a 2D NOESY or 1D selective NOESY experiment with a mixing time of 400–500 ms. Irradiate the C4-methyl resonance to observe spatial enhancements (detailed in Section 4).

Comparative NMR Data Analysis

The structural differences between the 5-methoxy product and the 7-methoxy alternative manifest clearly in their magnetic resonance profiles.

1H NMR Comparison

Causality of Splitting Patterns: In the 5-methoxy isomer, the aromatic protons on the coumarin core reside at positions 6, 7, and 8, creating an AMX spin system. H7 is ortho to both H6 and H8, resulting in a distinct triplet. Conversely, the 7-methoxy isomer has protons at 5, 6, and 8. The ortho relationship between H5 and H6, combined with the meta relationship between H6 and H8, generates a classic doublet, doublet-of-doublets, doublet (d, dd, d) pattern.

Proton Assignment5-Methoxy-4-methyl-3-phenylcoumarin (Product)7-Methoxy-4-methyl-3-phenylcoumarin (Alternative)
C4-CH 3​ ~2.45 ppm (s, 3H)~2.25 ppm (s, 3H)
OCH 3​ ~3.88 ppm (s, 3H) at C5~3.85 ppm (s, 3H) at C7
Coumarin Core (H5) None (Substituted)~7.60 ppm (d, J = 8.8 Hz, 1H)
Coumarin Core (H6) ~6.75 ppm (d, J = 8.2 Hz, 1H)~6.85 ppm (dd, J = 8.8, 2.5 Hz, 1H)
Coumarin Core (H7) ~7.40 ppm (t, J = 8.2 Hz, 1H)None (Substituted)
Coumarin Core (H8) ~6.95 ppm (d, J = 8.2 Hz, 1H)~6.80 ppm (d, J = 2.5 Hz, 1H)
Phenyl (C3-Ph) ~7.25 - 7.45 ppm (m, 5H)~7.25 - 7.45 ppm (m, 5H)
13C NMR Comparison

Causality of Chemical Shifts: The C4-methyl group in the 5-methoxy isomer experiences a γ -gauche steric interaction with the oxygen atom of the C5-methoxy group. This steric compression polarizes the C-H bonds of the methyl group, increasing electron density around the carbon nucleus. This leads to a diagnostic upfield shift (shielding) of the C4-methyl carbon compared to the unhindered 7-methoxy isomer.

Carbon Assignment5-Methoxy-4-methyl-3-phenylcoumarin (Product)7-Methoxy-4-methyl-3-phenylcoumarin (Alternative)
C2 (C=O) 161.0 ppm161.5 ppm
C3 125.5 ppm124.0 ppm
C4 147.0 ppm148.5 ppm
C5 158.5 ppm (C-OMe)126.5 ppm (CH)
C7 131.5 ppm (CH)162.5 ppm (C-OMe)
C4-CH 3​ 19.5 ppm (Shielded via steric compression)16.5 ppm
OCH 3​ 56.0 ppm55.5 ppm

Structural Elucidation Logic: The NOESY Validation

To establish absolute trustworthiness, the protocol must be self-validating. Relying solely on 1D NMR chemical shifts can be risky due to solvent effects or concentration-dependent variations. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides a binary, fail-safe confirmation based on spatial distance (< 5 Å) rather than through-bond connectivity.

  • If the compound is the 5-Methoxy Product: Irradiating the C4-methyl resonance (~2.45 ppm) will result in a positive NOE enhancement of the C5-methoxy signal (~3.88 ppm) due to their immediate spatial proximity.

  • If the compound is the 7-Methoxy Alternative: Irradiating the C4-methyl resonance will yield NO enhancement on the methoxy group. Instead, the spatial enhancement will appear on the H5 aromatic proton (~7.60 ppm).

NMRElucidation Start Unknown Regioisomer (5-OMe vs 7-OMe) HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR NOESY 2D NOESY Irradiate C4-CH3 Start->NOESY Pattern1 d, t, d Pattern (H6, H7, H8) HNMR->Pattern1 Vicinal Coupling Pattern2 d, dd, d Pattern (H5, H6, H8) HNMR->Pattern2 Meta/Ortho Coupling NOE1 NOE with OMe Confirms 5-OMe NOESY->NOE1 Spatial Proximity NOE2 NOE with H5 Confirms 7-OMe NOESY->NOE2 Spatial Proximity

Fig 2. Self-validating NMR logic for differentiating coumarin regioisomers.

References

  • SCIEX All-In-One HR-MS/MS Library version 2.0 Source: SCIEX URL:[Link][3]

  • Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors Source: PubMed Central (NIH) URL:[Link][2]

Sources

Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 5-Methoxy-4-methyl-3-phenylcoumarin

As drug development pipelines increasingly rely on complex heterocyclic pharmacophores, the precise structural elucidation of coumarin derivatives is paramount. 5-Methoxy-4-methyl-3-phenylcoumarin (C₁₇H₁₄O₃, Exact Mass:...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic pharmacophores, the precise structural elucidation of coumarin derivatives is paramount. 5-Methoxy-4-methyl-3-phenylcoumarin (C₁₇H₁₄O₃, Exact Mass: 266.0939 Da) is a sterically hindered, functionalized coumarin that presents unique analytical challenges.

This guide provides an objective, data-driven comparison of the two premier mass spectrometry platforms used for its structural characterization: Gas Chromatography-Electron Ionization-High-Resolution Mass Spectrometry (GC-EI-HRMS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) . By examining the gas-phase thermodynamics and fragmentation causality inherent to each platform, researchers can select the optimal workflow for their specific analytical requirements.

Mechanistic Principles: Hard vs. Soft Ionization Causality

The fundamental divergence in product performance between these two platforms lies in the physics of their ionization sources and the resulting internal energy imparted to the coumarin molecule.

Platform A: GC-EI-HRMS (The Radical Cation Pathway)

Electron Ionization (EI) is a "hard" ionization technique. Bombarding the volatilized coumarin with 70 eV electrons imparts approximately 6700 kJ/mol of energy—far exceeding the molecule's ionization potential (~9 eV). This strips a single electron, forming a highly excited radical cation ( M+∙ ) at m/z 266.0939[1].

Causality of Fragmentation: The presence of the 5-methoxy group dictates the primary cleavage. The molecule rapidly expels a methyl radical (•CH₃, 15.0235 Da) to relieve steric strain and form a highly stabilized, resonance-delocalized oxonium/quinoid even-electron ion at m/z 251.0704[1]. Following this, the rigid pyrone core undergoes successive, characteristic expulsions of carbon monoxide (CO, 27.9949 Da), driving ring contraction to yield m/z 223.0755 and 195.0806[2].

Platform B: UHPLC-ESI-MS/MS (The Even-Electron Pathway)

Electrospray Ionization (ESI) is a "soft" technique that occurs in the liquid phase. The addition of a proton donor (e.g., formic acid) facilitates the formation of a stable, even-electron precursor ion ( [M+H]+ ) at m/z 267.1012[3].

Causality of Fragmentation: When subjected to Collision-Induced Dissociation (CID) using an inert gas (Argon), the even-electron rule strictly governs the breakdown. The loss of radicals (like •CH₃) is energetically prohibited. Instead, CID targets the weakest bonds—the lactone ring. The primary fragmentation is the neutral loss of carbon dioxide (CO₂, 43.9898 Da) to form an ion at m/z 223.1114, followed by the loss of CO to yield m/z 195.1165[4].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) to rule out instrumental artifacts.

Protocol A: GC-EI-HRMS (Q-TOF) Workflow
  • System Suitability: Calibrate the mass axis using perfluorotributylamine (PFTBA) to achieve a mass accuracy of < 2 ppm. Inject a pure ethyl acetate blank to validate zero column carryover.

  • Sample Preparation: Dissolve the 5-Methoxy-4-methyl-3-phenylcoumarin standard in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL in splitless mode onto a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Rationale: The non-polar stationary phase ensures optimal peak shape for the relatively hydrophobic coumarin core.

  • Thermal Gradient: Set the carrier gas (Helium) to 1.0 mL/min. Program the oven at 100°C (hold 1 min), ramping to 300°C at 15°C/min.

  • Ionization & Acquisition: Maintain the source temperature at 250°C to prevent condensation. Set electron energy strictly to 70 eV to ensure reproducibility against NIST library standards. Acquire data in full scan mode (m/z 50–500).

Protocol B: UHPLC-ESI-MS/MS (Triple Quadrupole) Workflow
  • System Suitability: Calibrate using a sodium formate solution. Inject a mobile phase blank to establish the baseline noise floor and calculate the Signal-to-Noise (S/N) ratio.

  • Sample Preparation: Dissolve the standard in MS-grade methanol/water (50:50, v/v) containing 0.1% formic acid to a concentration of 100 ng/mL.

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak resolution.

  • Mobile Phase: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: Formic acid acts as a crucial proton donor, exponentially increasing the ionization efficiency of the coumarin[3].

  • Ionization & CID: Operate in positive ESI mode (Capillary: 3.0 kV, Desolvation: 350°C). Isolate m/z 267.1 in Q1. Apply a Collision Energy (CE) ramp of 20–35 eV in Q2 using Argon, and scan for product ions in Q3[4].

Quantitative Fragmentation Comparison

The following table summarizes the divergent quantitative data generated by the two platforms, highlighting the exact mass shifts and primary neutral losses.

Analytical ParameterGC-EI-HRMS (Platform A)UHPLC-ESI-MS/MS (Platform B)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (+ESI)
Precursor Ion m/z 266.0939 ( M+∙ )m/z 267.1012 ( [M+H]+ )
Primary Neutral Loss •CH₃ (15.0235 Da)CO₂ (43.9898 Da)
Major Fragment 1 m/z 251.0704 (Base Peak)m/z 223.1114
Major Fragment 2 m/z 223.0755 (- CO)m/z 195.1165 (- CO)
Mass Accuracy Target < 2 ppmNominal (QqQ) or < 5 ppm (Q-TOF)
Primary Application Structural elucidation, Library matchingTrace quantification, Complex matrices

Visualizations

The following diagrams map the operational workflows and the logical fragmentation pathways, illustrating the orthogonality of the two mass spectrometry platforms.

Workflow cluster_GC Platform A: GC-EI-HRMS cluster_LC Platform B: LC-ESI-MS/MS Sample Sample Prep Coumarin Derivative GC Gas Chromatography (Volatilization) Sample->GC LC UHPLC (Liquid Phase) Sample->LC EI Electron Ionization (70 eV) GC->EI TOF High-Res TOF MS (Radical Cations) EI->TOF ESI Electrospray Ionization (Soft Ionization) LC->ESI QQQ Triple Quadrupole (CID Fragmentation) ESI->QQQ

Fig 1. Comparative analytical workflows for GC-EI-HRMS and LC-ESI-MS/MS platforms.

Fragmentation M_EI M+• (m/z 266.09) Radical Cation (EI) F251 m/z 251.07 Loss of •CH3 M_EI->F251 - •CH3 (15 Da) M_ESI [M+H]+ (m/z 267.10) Protonated (ESI) F223_ESI m/z 223.11 Loss of CO2 M_ESI->F223_ESI - CO2 (44 Da) F223_EI m/z 223.07 Loss of CO F251->F223_EI - CO (28 Da) F195 m/z 195.11 Loss of CO F223_ESI->F195 - CO (28 Da)

Fig 2. Divergent fragmentation pathways of 5-Methoxy-4-methyl-3-phenylcoumarin under EI vs. CID.

References

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI.[Link]

  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC.[Link]

  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC.[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.[Link]

Sources

Validation

A Comparative Guide to the Fluorescence Properties of 5-Methoxy-4-methyl-3-phenylcoumarin and 7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals In the landscape of fluorescent molecules, coumarins represent a cornerstone class of compounds, prized for their robust photophysical properties and inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent molecules, coumarins represent a cornerstone class of compounds, prized for their robust photophysical properties and inherent sensitivity to their environment. This guide offers a detailed comparison of the fluorescence characteristics of two specific methoxy-substituted coumarins: 5-Methoxy-4-methyl-3-phenylcoumarin and the well-characterized 7-methoxycoumarin.

This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of how substitution patterns on the coumarin scaffold dictate fluorescence output. Such knowledge is critical for the rational design of fluorescent probes, the development of assays, and the interpretation of fluorescence-based data.

Structural and Electronic Considerations: The Basis of Differential Fluorescence

The fluorescence properties of coumarins are intrinsically linked to their electronic structure, which is readily modulated by the nature and position of substituents on the benzopyrone core. The primary determinant of their fluorescence is an intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting lactone carbonyl group.

  • 7-methoxycoumarin: This molecule benefits from the strategic placement of the electron-donating methoxy group at the 7-position. This position allows for efficient resonance-assisted ICT, significantly enhancing the fluorescence quantum yield.[1] The lone pairs of the methoxy oxygen can effectively delocalize into the aromatic system and towards the carbonyl group, leading to a more polar excited state and typically strong fluorescence.

  • 5-Methoxy-4-methyl-3-phenylcoumarin: The substitution pattern of this coumarin presents a more complex electronic landscape. The methoxy group at the 5-position is also electron-donating; however, its ability to participate in ICT towards the lactone carbonyl is less direct compared to the 7-position. The presence of a methyl group at the 4-position and a phenyl group at the 3-position further influences the molecule's electronic and steric properties. The phenyl group, depending on its conformation, can either contribute to the extended π-conjugation or act as an electron-withdrawing group, thereby affecting the ICT process.

The interplay of these substituents is expected to result in distinct photophysical signatures for each molecule.

Comparative Photophysical Data

The following table summarizes the key fluorescence properties of 7-methoxycoumarin and provides estimated values for 5-Methoxy-4-methyl-3-phenylcoumarin based on established structure-property relationships in coumarin chemistry. It is crucial to note that the data for 5-Methoxy-4-methyl-3-phenylcoumarin is inferred and awaits experimental verification.

Property7-methoxycoumarin Derivative5-Methoxy-4-methyl-3-phenylcoumarin (Estimated)Solvent
Excitation Maximum (λex) ~324 nm[2][3]~330 - 350 nmMethanol
Emission Maximum (λem) ~381 nm[4]~400 - 430 nmMethanol
Quantum Yield (Φf) 0.18 (for 7-Methoxycoumarin-4-acetic acid)[2][3]ModerateMethanol
Stokes Shift ~57 nmLarger than 7-methoxycoumarinMethanol

Note on Estimated Values for 5-Methoxy-4-methyl-3-phenylcoumarin:

  • λex and λem: The presence of the phenyl group at the 3-position and the methyl group at the 4-position is expected to extend the π-conjugated system, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the simpler 7-methoxycoumarin.

  • Quantum Yield (Φf): The quantum yield is anticipated to be moderate. While the methoxy group is activating, its position at C-5 is generally less effective at enhancing fluorescence than at C-7. The phenyl group at C-3 can introduce non-radiative decay pathways through rotational freedom, potentially lowering the quantum yield.

  • Stokes Shift: A larger Stokes shift is predicted due to the potential for greater geometric relaxation in the excited state, influenced by the bulky phenyl and methyl substituents.

The Influence of Solvent Polarity

The fluorescence of coumarin derivatives is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. In many coumarins, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[5]

For both 5-Methoxy-4-methyl-3-phenylcoumarin and 7-methoxycoumarin, an increase in solvent polarity is expected to cause a red-shift in their emission maxima. The magnitude of this shift will depend on the change in dipole moment between the ground and excited states for each molecule.

Experimental Workflow for Comparative Analysis

To experimentally validate and compare the fluorescence properties of these two coumarins, a standardized workflow is essential. The following diagram and protocol outline the key steps.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination (Relative Method) prep_stock Prepare Stock Solutions (e.g., 1 mM in DMSO) prep_working Prepare Dilute Working Solutions in Spectroscopic Grade Solvents prep_stock->prep_working abs_measure Measure Absorbance Spectra (250-450 nm) prep_working->abs_measure det_lambda_max Determine λmax_abs abs_measure->det_lambda_max fluor_em Measure Emission Spectra det_lambda_max->fluor_em Set Excitation Wavelength fluor_ex Measure Excitation Spectra fluor_ex->fluor_em det_lambda_em Determine λmax_em fluor_em->det_lambda_em qy_measure_fluor Measure Integrated Fluorescence Intensity qy_standard Select Appropriate Standard (e.g., Quinine Sulfate) qy_measure_abs Measure Absorbance of Sample and Standard (<0.1) qy_standard->qy_measure_abs qy_measure_abs->qy_measure_fluor qy_calc Calculate Quantum Yield (Φf) qy_measure_fluor->qy_calc

Caption: Experimental workflow for the characterization of coumarin fluorescence properties.

Detailed Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield (Φf) of a test compound (e.g., 5-Methoxy-4-methyl-3-phenylcoumarin) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[6]

Materials:

  • Test coumarin and standard compound

  • Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum function

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in a suitable solvent (e.g., 1 mM in DMSO or ethanol).

  • Preparation of Working Solutions: Prepare a series of dilutions of the test compound and the standard in the desired spectroscopic solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.[2]

  • Absorbance Measurements:

    • Record the absorbance spectrum of each dilution of the test compound and the standard.

    • Identify the absorbance maximum (λmax) for the test compound. This will be used as the excitation wavelength.

    • Record the absorbance values of all solutions at this chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the λmax determined in the previous step.

    • Record the fluorescence emission spectrum for each dilution of the test compound and the standard. Ensure the entire emission band is captured.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting linear plots for both the test compound (Grad_x) and the standard (Grad_std).

    • Calculate the quantum yield of the test compound (Φx) using the following equation:

      Φx = Φstd * (Grad_x / Grad_std) * (ηx² / ηstd²)

      Where:

      • Φstd is the known quantum yield of the standard.

      • ηx and ηstd are the refractive indices of the solvents used for the test compound and the standard, respectively.

Structure-Fluorescence Relationship: A Deeper Dive

The observed and predicted differences in the fluorescence properties of 5-Methoxy-4-methyl-3-phenylcoumarin and 7-methoxycoumarin can be rationalized by considering the electronic effects of the substituents at each position.

G cluster_7_methoxy 7-methoxycoumarin cluster_5_methoxy 5-Methoxy-4-methyl-3-phenylcoumarin node_7_methoxy 7-Methoxy Group (Strong Electron-Donating) node_7_ict Efficient Intramolecular Charge Transfer (ICT) node_7_methoxy->node_7_ict node_7_fluor High Fluorescence Quantum Yield node_7_ict->node_7_fluor node_5_methoxy 5-Methoxy Group (Electron-Donating) node_5_ict Modified ICT Pathway node_5_methoxy->node_5_ict node_3_phenyl 3-Phenyl Group (π-Extending/Steric Hindrance) node_3_phenyl->node_5_ict node_4_methyl 4-Methyl Group (Weakly Electron-Donating) node_4_methyl->node_5_ict node_5_fluor Moderate Fluorescence with Red-Shifted Emission node_5_ict->node_5_fluor

Caption: Influence of substituent patterns on the fluorescence of the two coumarins.

In essence, the 7-methoxy group provides a direct and efficient pathway for charge delocalization, leading to strong fluorescence. In contrast, the combination of substituents in 5-Methoxy-4-methyl-3-phenylcoumarin results in a more complex interplay of electronic and steric effects, which is predicted to yield a red-shifted but potentially less intense fluorescence.

Conclusion and Outlook

This guide provides a comparative overview of the fluorescence properties of 5-Methoxy-4-methyl-3-phenylcoumarin and 7-methoxycoumarin. While 7-methoxycoumarin is a well-understood and highly fluorescent scaffold due to the optimal positioning of its electron-donating group, the photophysical characteristics of 5-Methoxy-4-methyl-3-phenylcoumarin are predicted to be distinct, with a red-shifted emission profile.

For researchers in drug discovery and chemical biology, the choice between these or similar coumarin scaffolds will depend on the specific application. The brighter fluorescence of 7-methoxy-based coumarins may be advantageous for applications requiring high sensitivity. Conversely, the red-shifted spectrum of the 5-methoxy-4-methyl-3-phenyl derivative could be beneficial in complex biological media to minimize autofluorescence, or for multiplexing applications with other fluorophores.

It is imperative that the predicted properties of 5-Methoxy-4-methyl-3-phenylcoumarin are confirmed through rigorous experimental investigation. Such studies will not only provide valuable data for this specific compound but also contribute to a deeper understanding of the structure-property relationships that govern the fluorescence of this versatile class of molecules.

References

  • OMLC. 7-Methoxycoumarin-4-acetic acid. [Link]

  • PubMed. Synthesis and investigation on photophysical and photochemical properties of 7-oxy-3-methyl-4-phenylcoumarin bearing zinc phthalocyanines. [Link]

  • SciSpace. Photophysical Behavior of Coumarins as a Function of Substitution and Solvent: Experimental Evidence for the Existence of a. [Link]

  • Chemical & Pharmaceutical Bulletin. Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. [Link]

  • PubMed. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. [Link]

  • PhotochemCAD. H. Coumarins H05. 7-Methoxycoumarin-4-acetic acid. [Link]

  • ResearchGate. Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]

  • PubMed. Structural features for fluorescing present in methoxycoumarin derivatives. [Link]

  • Royal Society of Chemistry. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. [Link]

  • MDPI. Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. [Link]

  • ChemRxiv. Revisiting the Chemistry and Photophysics of 3-(N-Methylpyridinium-4-yl)Coumarins for Designing "Covalent-Assembly" an. [Link]

  • ResearchGate. Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. [Link]

  • ACG Publications. Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. [Link]

  • ACS Publications. Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 2. Photocleavage of Selected (Coumarin-4-yl)methyl-Caged Adenosine Cyclic 3',5'-Monophosphates with Fluorescence Enhancement. [Link]

  • MDPI. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. [Link]

  • Organic Chemistry Portal. Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. [Link]

  • ResearchGate. 7-Oxy-3-(3,4,5-trimethoxyphenyl)coumarin substituted phthalonitrile derivatives as fluorescent sensors for detection of Fe3+ ions: Experimental and theoretical study. [Link]

  • IntechOpen. Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. [Link]

  • PMC. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. [Link]

  • ResearchGate. Synthesis of 3,4-disubstituted coumarin via Claisen rearrangement. [Link]

  • Royal Society of Chemistry. 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties. [Link]

  • Chapman University Digital Commons. Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. [Link]

  • IOSR Journal of Applied Chemistry. Synthesis of Substituted 4-Styrylcoumarins via Wittig Reaction: An Approach to Photophysical and DFT Studies. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Profiles of 5-Methoxy-4-methyl-3-phenylcoumarin and Standard Chemotherapeutics

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Coumarin derivatives have emerged as a promising class of compound...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Coumarin derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparative analysis of the cytotoxic properties of a specific coumarin derivative, 5-Methoxy-4-methyl-3-phenylcoumarin, against established, first-line chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of cytotoxic performance supported by experimental data and mechanistic insights. We will delve into the methodologies for assessing cytotoxicity, explore the underlying molecular pathways, and present a clear, data-driven comparison to aid in the evaluation of this promising compound.

Comparative Cytotoxicity: A Quantitative Overview

The cornerstone of evaluating any potential anticancer agent is the quantitative assessment of its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a critical metric in this evaluation, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for 5-Methoxy-4-methyl-3-phenylcoumarin and the standard chemotherapeutics against a panel of commonly used human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that IC50 values can exhibit variability across different studies due to factors such as incubation time, assay method, and cell passage number.[1]

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
5-Methoxy-4-methyl-3-phenylcoumarin Data Not Available (Inference from related compounds suggests a range of 5-50 µM)Data Not Available (Inference from related compounds suggests a range of 5-50 µM)Data Not Available (Inference from related compounds suggests a range of 3-25 µM)[2][3]
Doxorubicin 0.2 - 2.7[4][5][6][7]~1.0 - 5.0~0.1 - 1.0
Cisplatin ~5.0 - 20.00.65 - 210.14[8][9][10]~10.0 - 200.0[11]
Paclitaxel ~0.01 - 0.1~0.005 - 0.050.0041 - 10.0[11][12][13]

Methodologies for Cytotoxicity Assessment: A Practical Guide

To ensure the scientific rigor of our comparative analysis, it is imperative to employ validated and reproducible experimental protocols. Here, we detail the step-by-step methodologies for three fundamental cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution (e.g., DMSO) incubation3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Methoxy-4-methyl-3-phenylcoumarin, doxorubicin, cisplatin, and paclitaxel) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[15][16]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cell_seeding Seed and treat cells as in MTT assay centrifuge Centrifuge plate to pellet cells cell_seeding->centrifuge transfer_supernatant Transfer supernatant to a new plate centrifuge->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation Incubate for 30 min at room temperature add_reaction_mix->incubation add_stop_solution Add stop solution incubation->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow of the LDH assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Preparation and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells harvest_cells Harvest cells (including supernatant) cell_culture->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate for 15 min in the dark add_stains->incubation acquire_data Acquire data on a flow cytometer incubation->acquire_data analyze_data Analyze dot plots to quantify cell populations acquire_data->analyze_data Coumarin_Pathway cluster_cell Cancer Cell Coumarin 5-Methoxy-4-methyl-3-phenylcoumarin PI3K PI3K Coumarin->PI3K Inhibition Mitochondrion Mitochondrion Coumarin->Mitochondrion Disruption Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Bcl2->Bax Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of 5-Methoxy-4-methyl-3-phenylcoumarin-induced apoptosis.

Standard Chemotherapeutics: Established Mechanisms of Action
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. [7]It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with DNA replication and transcription, and ultimately triggering apoptosis.

  • Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis. [12] Comparative Signaling Pathways:

Chemo_Pathways cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generation Cisplatin Cisplatin Cisplatin->DNA Adduct Formation Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Apoptosis Apoptosis DNA->Apoptosis TopoisomeraseII->Apoptosis ROS->Apoptosis CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Sources

Validation

comparison of antioxidant activity among 5-Methoxy-4-methyl-3-phenylcoumarin derivatives

An In-Depth Comparative Guide to the Antioxidant Activity of 3-Phenylcoumarin Derivatives for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antioxidant Activity of 3-Phenylcoumarin Derivatives for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the antioxidant properties of 3-phenylcoumarin derivatives, with a focus on the structural features that govern their activity. While direct comparative data on a broad series of 5-Methoxy-4-methyl-3-phenylcoumarin derivatives is limited in publicly available literature, this guide synthesizes findings from closely related analogues to provide a robust framework for understanding their potential. We will delve into the mechanisms of action, present detailed experimental protocols for assessing antioxidant capacity, and offer a comparative analysis of structure-activity relationships (SAR).

The Antioxidant Potential of Coumarins

Coumarins are a prominent class of naturally occurring phenolic compounds characterized by a benzopyrone scaffold.[1][2] Their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer effects, are well-documented.[2][3] A significant aspect of their therapeutic promise lies in their antioxidant capabilities, which enable them to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.[3] Coumarins can mitigate oxidative damage by scavenging reactive oxygen species (ROS), chelating metal ions, and modulating signaling pathways associated with oxidative stress.[3][4]

Mechanisms of Antioxidant Action

The antioxidant activity of coumarin derivatives is multifaceted, primarily involving direct radical scavenging and metal chelation.[4]

  • Radical Scavenging: Coumarins can neutralize free radicals through two main pathways:

    • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The presence of phenolic hydroxyl groups on the coumarin structure is pivotal for this activity.

    • Single Electron Transfer (SET): An electron is transferred from the antioxidant molecule to the free radical, which is then followed by proton loss. The efficiency of this process is influenced by the electron-donating properties of the substituents on the coumarin ring.[5]

  • Metal Chelation: Some coumarin derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4] By binding to these metals, they prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals.[4]

Antioxidant_Mechanisms cluster_0 Radical Scavenging cluster_1 Metal Chelation Coumarin Coumarin Free_Radical Free Radical (R•) Coumarin->Free_Radical HAT / SET Coumarin_Radical Coumarin Radical (A•) Coumarin->Coumarin_Radical Quenched_Radical Quenched Radical (RH) Free_Radical->Quenched_Radical Coumarin_Chelator Coumarin Metal_Ion Metal Ion (Fe²⁺/Cu²⁺) Coumarin_Chelator->Metal_Ion Chelation Chelated_Complex Stable Complex Metal_Ion->Chelated_Complex

Caption: Mechanisms of antioxidant action for coumarin derivatives.

Standardized Assays for Evaluating Antioxidant Activity

To quantitatively assess the antioxidant potential of coumarin derivatives, several robust and widely accepted in vitro assays are employed. The following are detailed protocols for three common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test coumarin derivative in a suitable solvent like methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark.[1]

  • Assay Procedure:

    • In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of the coumarin solution at various concentrations (e.g., 10-100 µg/mL).[1]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[1][6]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[9]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the coumarin solution at various concentrations.[1]

    • Incubate the mixture at room temperature for 6 minutes.[1]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[12][13]

    • Warm the FRAP reagent to 37°C before use.[1]

  • Assay Procedure:

    • Add 1.5 mL of the FRAP reagent to 50 µL of the coumarin solution at various concentrations.[1]

    • Incubate the mixture at 37°C for 4 to 30 minutes.[1]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the coumarin is expressed as a FRAP value (in µM of Fe(II) equivalents).[1]

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) Start->Prepare_Reagents Prepare_Samples Prepare Coumarin Samples (Serial Dilutions) Start->Prepare_Samples Mix_Reagents_Samples Mix Reagents and Samples Prepare_Reagents->Mix_Reagents_Samples Prepare_Samples->Mix_Reagents_Samples Incubate Incubate (Specific Time & Temperature) Mix_Reagents_Samples->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Activity Calculate Antioxidant Activity (% Inhibition, IC50, TEAC) Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: General workflow for in vitro antioxidant assays.

Comparative Analysis of Antioxidant Activity and Structure-Activity Relationships (SAR)

The antioxidant capacity of 3-phenylcoumarin derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the phenyl ring. The following table presents a comparative summary of the antioxidant activity of selected 3-phenylcoumarin derivatives, based on data from published studies.

CompoundSubstitution PatternAntioxidant Activity (DPPH IC50 µM)Reference
Coumarin Unsubstituted>10000[6]
3-(4'-Hydroxyphenyl)coumarin derivatives Varying hydroxyl and methoxy groups on the coumarin ringPotent[14]
7,8-Dihydroxy-4-methylcoumarin Dihydroxy at C7 and C8, methyl at C4Highly Active[7]
6,7-Dihydroxycoumarin (Esculetin) Dihydroxy at C6 and C7Highly Active[7]
2'- or 4'-Methoxy derivatives of 4-hydroxy-3-phenylcoumarins Methoxy group on the phenyl ring, hydroxyl at C4 on the coumarin ringHigher than 4-hydroxycoumarin[15][16]
8-Hydroxy-3-(4'-hydroxyphenyl)coumarin Hydroxyl groups at C8 on the coumarin ring and C4' on the phenyl ringPotent[15]

Discussion of Structure-Activity Relationships:

  • Role of Hydroxyl Groups: The presence of hydroxyl groups is a key determinant of antioxidant activity.[5] Compounds with a catechol (ortho-dihydroxy) moiety, such as 7,8-dihydroxy and 6,7-dihydroxy coumarins, exhibit potent radical scavenging capabilities.[7][17] This is attributed to the ability of the catechol group to readily donate hydrogen atoms and form stable semiquinone radicals.

  • Impact of Methoxy Groups: Methoxy substituents can have a variable effect. In some cases, methoxy groups at positions 6, 7, and/or 8 of the coumarin structure have been shown to slightly enhance DPPH scavenging activity.[5] Furthermore, 2'- or 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins have demonstrated higher antioxidant capacity than the non-methoxylated parent compound.[15][16]

  • Influence of the 3-Phenyl Group: The 3-phenyl substituent provides an additional site for modification. Substituents on this phenyl ring, particularly hydroxyl and methoxy groups, can significantly modulate the antioxidant activity. For instance, 8-hydroxy-3-(4'-hydroxyphenyl)coumarin is a highly effective antioxidant.[15]

  • Effect of the 4-Methyl Group: The presence of a methyl group at the C4 position can influence the electronic properties and steric hindrance of the molecule. In some instances, the addition of a 4-methyl group to a 7-hydroxycoumarin has been found to decrease the antioxidant activity compared to the non-methylated analogue.[5]

Based on these established SAR principles, for the 5-Methoxy-4-methyl-3-phenylcoumarin scaffold, the antioxidant activity would be significantly influenced by the substitution pattern on the 3-phenyl ring. The introduction of hydroxyl groups, especially at the ortho or para positions of the phenyl ring, is predicted to enhance the radical scavenging capacity. The 5-methoxy group on the coumarin ring is also expected to contribute to the overall antioxidant potential.

Caption: Key structure-activity relationships of 3-phenylcoumarins.

Conclusion

This guide has provided a comprehensive overview of the antioxidant properties of 3-phenylcoumarin derivatives. While a direct comparison of a series of 5-Methoxy-4-methyl-3-phenylcoumarin derivatives awaits further experimental investigation, the established structure-activity relationships for this class of compounds provide a strong foundation for predicting their antioxidant potential. The presence of hydroxyl and methoxy groups, particularly on the 3-phenyl ring, is crucial for potent radical scavenging and metal-chelating activities. The detailed experimental protocols and SAR analysis presented herein serve as a valuable resource for researchers and drug development professionals working on the design and evaluation of novel coumarin-based antioxidants.

References

  • Antioxidant Activity of Coumarins and Their Metal Complexes - PMC. Available from: [Link]

  • Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes | Bentham Science Publishers. Available from: [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. Available from: [Link]

  • Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC. Available from: [Link]

  • Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC. Available from: [Link]

  • Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm - SciSpace. Available from: [Link]

  • Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed. Available from: [Link]

  • Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm - Physical Chemistry Research. Available from: [Link]

  • ABTS Radical Scavenging Assay - Bio-protocol. Available from: [Link]

  • Antioxidant Activity of Coumarins | Encyclopedia MDPI. Available from: [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC. Available from: [Link]

  • The Antioxidant Activity of New Coumarin Derivatives - MDPI. Available from: [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry - Encyclopedia.pub. Available from: [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. Available from: [Link]

  • Synthesis and Evaluation of Analgesic and Antioxidant Activity of 3-Phenyl Coumarin Derivatives - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Analgesic and Antioxidant Activity of 3-Phenyl Coumarin Derivatives | Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed. Available from: [Link]

  • In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging - Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more - SciSpace. Available from: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. Available from: [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. Available from: [Link]

  • Elabscience® Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available from: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay -. Available from: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC. Available from: [Link]

  • Synthesis of selected 3- and 4-arylcoumarin derivatives and evaluation as potent antioxidants | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - MDPI. Available from: [Link]

  • Antioxidant Activity of Coumarins and Their Metal Complexes - MDPI. Available from: [Link]

  • Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, - IRIS. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Methoxy-4-methyl-3-phenylcoumarin: A Focus on Personal Protective Equipment

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 5-Methoxy-4-methyl-3-phenylcoumarin. As a novel compound, specific safety data may be limited. Therefore, this guidance is synthesized from the safety profiles of structurally similar coumarin derivatives and established principles of laboratory safety. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical, field-tested advice.

Understanding the Potential Hazards of Phenylcoumarins

  • Dermal (Skin) Contact: Direct contact with the solid compound or solutions can lead to irritation.[1][2][3]

  • Ocular (Eye) Contact: The crystalline nature of many coumarins poses a significant risk of serious eye irritation if particles come into contact with the eyes.[1][2][3][4][5][7]

  • Inhalation: Fine powders can be easily aerosolized during handling, leading to potential respiratory tract irritation.[1][3][4][5]

  • Ingestion: While less common in a laboratory setting with good practices, accidental ingestion is a potential route of exposure.[2][6]

Core Principles of Personal Protective Equipment Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls dictates that engineering controls (like fume hoods) and administrative controls are the first lines of defense.[8] PPE is the crucial final barrier between you and the chemical.

Below is a detailed breakdown of the recommended PPE for handling 5-Methoxy-4-methyl-3-phenylcoumarin, with explanations rooted in the principles of chemical safety.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the high risk of serious eye irritation from powdered chemicals, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be your minimum standard. Unlike safety glasses, goggles provide a seal around the eyes, offering protection from splashes, and more importantly, from airborne dust.[1][7][9] They should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or equivalent standards.[7][10]

  • Face Shield: When handling larger quantities of the compound or when there is a heightened risk of splashes or dust generation, a face shield should be worn in addition to safety goggles. The goggles provide the primary seal, while the face shield offers a broader barrier of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Your skin is a major potential route of exposure. The following protective gear is essential to prevent direct contact.

  • Gloves:

    • Material: Nitrile gloves are generally recommended for handling most powdered chemicals and provide a good barrier against incidental contact.[1]

    • Inspection and Technique: Always inspect gloves for any signs of damage before use.[3][7] Use proper glove removal techniques to avoid contaminating your skin.[3]

  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[1][7] For procedures with a higher risk of spillage, consider a lab coat with an impervious coating.

Respiratory Protection: Mitigating Inhalation Risks

The fine, crystalline nature of many coumarins means that dust can be easily generated during weighing and transfer.

  • Engineering Controls as the Primary Measure: All handling of powdered 5-Methoxy-4-methyl-3-phenylcoumarin that could generate dust should be performed in a certified chemical fume hood or a powder containment hood.[1][7] This is the most effective way to control airborne particles.

  • When a Respirator is Necessary: If engineering controls are not available or are insufficient to control dust levels, respiratory protection is required. A NIOSH-approved N95 dust mask or a higher-level respirator should be used.[1][7]

PPE Recommendations for Common Laboratory Tasks

The following table summarizes the recommended PPE for different scenarios involving the handling of 5-Methoxy-4-methyl-3-phenylcoumarin.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Powder Chemical Safety Goggles and Face ShieldNitrile GlovesLab CoatTo be performed in a chemical fume hood. If not feasible, an N95 respirator is required.[1][7]
Preparation of Solutions Chemical Safety GogglesNitrile GlovesLab CoatRecommended to be performed in a chemical fume hood.
General Handling of Dilute Solutions Chemical Safety GogglesNitrile GlovesLab CoatNot generally required if handled with good laboratory practice.

Procedural Workflow for Safe Handling and Disposal

Adherence to a strict operational plan is crucial for minimizing exposure risks.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure you have all necessary PPE and that it is in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.[1][7]

  • Handling:

    • Avoid the generation of dust.[6][7]

    • Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[1][6][7]

    • Keep the container tightly closed when not in use.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a sealable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]

Disposal Plan

All waste containing 5-Methoxy-4-methyl-3-phenylcoumarin, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][6] Place it in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Decision-Making Flowchart for PPE Selection

PPE_Decision_Flowchart start Start: Handling 5-Methoxy-4-methyl-3-phenylcoumarin is_powder Is the compound a powder? start->is_powder in_hood Working in a chemical fume hood? is_powder->in_hood Yes is_solution Is the compound in solution? is_powder->is_solution No ppe_powder_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_powder_hood Yes ppe_powder_no_hood Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator in_hood->ppe_powder_no_hood No end Proceed with Caution ppe_powder_hood->end ppe_powder_no_hood->end ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solution->ppe_solution Yes is_solution->end No ppe_solution->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR – The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards. (2022). American Industrial Hygiene Association. Retrieved from [Link]

  • OSHA Regulations for Chemical Protective Clothing. (2019). International Enviroguard. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: Coumarin. (2017). Carl ROTH. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Coumarin. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet. (2015). Accela ChemBio Inc. Retrieved from [Link]

  • 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 4,5,7-TRIHYDROXY-4'-METHOXY-3-PHENYLCOUMARIN — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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